Decylene glycol
Description
The exact mass of the compound this compound is 174.161979940 g/mol and the complexity rating of the compound is 83.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-decane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315788 | |
| Record name | (2R)-1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87827-60-9 | |
| Record name | (2R)-1,2-Decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87827-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of action of decylene glycol as an antimicrobial agent
An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Decylene Glycol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound (1,2-decanediol) is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries for its excellent skin conditioning, moisturizing, and antimicrobial properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its broad-spectrum activity against bacteria, yeasts, and molds. The primary mode of action is the disruption of microbial cell membrane integrity, facilitated by the molecule's amphiphilic, surfactant-like nature. Secondary mechanisms include the potential inactivation of vital microbial enzymes. This document summarizes quantitative efficacy data, details key experimental protocols for evaluating antimicrobial action, and presents visual diagrams of the underlying pathways and workflows to offer a thorough resource for research and development professionals.
Introduction
This compound is a 1,2-glycol that is valued in formulation science for its dual functionality.[1] Chemically, its structure consists of a 10-carbon alkyl chain (decyl) and two hydroxyl groups on adjacent carbons, giving it an amphiphilic character. This structure allows it to act as a humectant, emollient, and solvent.[1] Beyond these roles, this compound is a potent, broad-spectrum antimicrobial agent, making it an effective component in "self-preserving" cosmetic systems and a valuable alternative or potentiator to traditional preservatives.[2] Its efficacy against bacteria and, notably, against fungi like yeasts and molds, allows for the creation of products with a low potential for irritation.[2]
Core Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of disruptive physicochemical effects on microbial cells.
Disruption of Microbial Cell Membrane Integrity
The most significant mechanism is the physical disruption of the microbial cell membrane. Due to its surfactant-like properties, this compound can insert itself into the phospholipid bilayer of both bacterial and fungal cell membranes. This intercalation disrupts the membrane's structure and function.
The process is hypothesized to occur as follows:
-
Adsorption and Intercalation: The lipophilic 10-carbon tail of this compound preferentially partitions into the hydrophobic core of the cell membrane, while the hydrophilic diol head interacts with the polar exterior.
-
Increased Permeability: This insertion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity and the formation of transient pores.
-
Leakage of Intracellular Contents: The compromised membrane integrity allows for the uncontrolled leakage of essential ions (e.g., K+) and small molecules (e.g., ATP, nucleotides) from the cytoplasm.
-
Dissipation of Motive Force: The disruption of the membrane also dissipates the proton motive force, which is critical for ATP synthesis and transport processes, ultimately leading to metabolic arrest and cell death.
Evidence from studies on similar glycols and other membrane-active agents shows that this disruption is a key bactericidal and fungicidal mechanism.[3][4]
Inhibition of Key Microbial Enzymes
A secondary proposed mechanism involves the inactivation of essential microbial enzymes. The two hydroxyl (-OH) groups in the this compound structure can form hydrogen bonds with amino acid residues in the active sites of enzymes.[5] This interaction can alter the enzyme's three-dimensional conformation, leading to its inactivation. By binding to vital enzymes, this compound can disrupt critical metabolic pathways, such as energy production or cell wall synthesis, contributing to its overall antimicrobial effect.[5]
Quantitative Efficacy Data
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[6] While specific MIC values for this compound against a wide range of standard strains are not extensively documented in publicly available literature, its broad-spectrum activity is generally recognized at concentrations between 500 and 1000 ppm (0.05% - 0.1%).[7] For comparison, studies on other glycols have shown their efficacy at higher concentrations.[8][9]
Table 1: Representative Antimicrobial Efficacy of Glycols
| Microorganism | Test Agent | MIC (% v/v) | Reference Organism Type |
|---|---|---|---|
| Staphylococcus aureus | Propylene (B89431) Glycol | 12.5% | Gram-positive Bacteria |
| Staphylococcus epidermidis | Propylene Glycol | 12.5% | Gram-positive Bacteria |
| Escherichia coli | Propylene Glycol | 50% | Gram-negative Bacteria |
| Candida albicans | Hexylene Glycol | <10% | Yeast |
| Various Bacteria & Fungi | this compound | 0.05% - 0.1% | Broad Spectrum |
Note: Data for propylene and hexylene glycol are included for comparative purposes.[8][9][10] The range for this compound is based on typical use levels as a preservative potentiator.[7]
Synergistic Effects
This compound is often used as a "preservative potentiator," meaning it works synergistically with other antimicrobial agents, such as phenoxyethanol (B1677644) or caprylyl glycol.[11][12] This synergy allows for a reduction in the concentration of traditional preservatives, which can lower the potential for skin irritation while maintaining robust antimicrobial protection.[13] The synergistic effect is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 indicates synergy.[2]
Key Experimental Protocols
The following are standardized methodologies used to evaluate the antimicrobial properties of agents like this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining MIC values, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1.[14]
Methodology:
-
Preparation of Agent: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI medium for fungi).
-
Inoculum Preparation: The target microorganism is cultured and then suspended in the broth to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted this compound is inoculated with the microbial suspension. A positive control well (microbe, no agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under optimal conditions for the microorganism (e.g., 35°C for 16-20 hours for bacteria).[15]
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).[15]
Protocol: Assessment of Synergistic Effects (Checkerboard Assay)
This assay is used to determine if two compounds have a synergistic, additive, indifferent, or antagonistic effect.[16][17]
Methodology:
-
Plate Setup: A 96-well plate is set up with twofold dilutions of Agent A (e.g., this compound) along the y-axis and twofold dilutions of Agent B (e.g., phenoxyethanol) along the x-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Controls: Rows and columns containing only single agents are included to determine their individual MICs.
-
Inoculation & Incubation: All wells are inoculated with a standardized microbial suspension and incubated as described for the MIC test.
-
Data Analysis: After incubation, the plate is read to find the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) Index is calculated:
-
FIC Index = FIC of A + FIC of B
-
Where FIC of A = (MIC of A in combination) / (MIC of A alone)
-
Where FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation:
Protocol: Assessment of Membrane Damage (Propidium Iodide Uptake Assay)
This fluorescence-based assay measures cell membrane integrity. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces brightly.[20][21]
Methodology:
-
Cell Preparation: A suspension of microbial cells is prepared and washed in a suitable buffer (e.g., PBS).
-
Treatment: The cell suspension is treated with this compound at various concentrations (including a no-treatment control).
-
Staining: Propidium iodide is added to the cell suspensions to a final concentration (e.g., 10 µg/mL) and incubated for a short period in the dark.[22]
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[21][22] An increase in fluorescence intensity relative to the untreated control indicates membrane damage.
Conclusion
This compound is a highly effective, multifunctional ingredient with a robust antimicrobial profile. Its primary mechanism of action—the physical disruption of microbial cell membranes—makes the development of resistance less likely compared to agents with specific metabolic targets. This, combined with its ability to act synergistically with other preservatives, allows for the development of safe and stable cosmetic and pharmaceutical formulations. The experimental protocols detailed herein provide a framework for researchers to quantify its efficacy and further explore its applications in drug development and product preservation.
References
- 1. deascal.com [deascal.com]
- 2. kuraray.eu [kuraray.eu]
- 3. Neglected antibacterial activity of ethylene glycol as a common solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. specialchem.com [specialchem.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and antifungal properties of propylene glycol, hexylene glycol, and 1,3-butylene glycol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal activity of propylene glycol, glycerine, polyethylene glycol 400, and polyethylene glycol 1000 against selected microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alsiano.com [alsiano.com]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | antimicrobial agent | CAS# 1119-86-4 | InvivoChem [invivochem.com]
- 15. Epidemiology and Antifungal Susceptibility Profile of Aspergillus Species: Comparison between Environmental and Clinical Isolates from Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thejcdp.com [thejcdp.com]
- 17. mdpi.com [mdpi.com]
- 18. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cir-safety.org [cir-safety.org]
- 22. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Decylene Glycol: A Comprehensive Technical Guide for Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylene glycol, also known as 1,2-decanediol, is a versatile diol that has garnered significant interest in the pharmaceutical and cosmetic industries. Its multifunctional nature as a solvent, humectant, antimicrobial agent, and penetration enhancer makes it a valuable excipient in a wide range of topical and dermatological formulations. This technical guide provides an in-depth overview of the physicochemical properties of this compound, offering crucial data and experimental insights for formulation research and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its functionality in various formulations. A summary of these properties is presented below.
Chemical Structure and General Properties
This compound is a 1,2-alkanediol with a 10-carbon chain. Its amphiphilic nature, stemming from the presence of a hydrophilic diol head and a lipophilic alkyl chain, is key to its diverse applications.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Decane-1,2-diol | [1] |
| INCI Name | This compound | [1] |
| CAS Number | 1119-86-4 | [1] |
| Molecular Formula | C₁₀H₂₂O₂ | [2] |
| Molecular Weight | 174.28 g/mol | [2] |
| Appearance | White crystalline powder/waxy solid | [3][4] |
Thermal and Physical Properties
The thermal and physical properties of this compound influence its processing during formulation manufacturing and its sensory characteristics in the final product.
Table 2: Thermal and Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 42-52 °C | [5] |
| Boiling Point | 255.0 - 256.0 °C at 760 mmHg | [2] |
| Density | 0.95 – 0.99 g/cm³ at 20°C | [6] |
| Viscosity | 20 – 40 mPa.s at 25°C | [6] |
| Flash Point | >120 °C | [6] |
| Vapor Pressure | 0.000124 mmHg at 25 °C | [7] |
Solubility Profile
The solubility of this compound is a critical parameter for its incorporation into different formulation bases. It is generally insoluble in water but soluble in organic solvents like alcohols, glycols, and some cosmetic esters.[3][8]
Table 3: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [8] |
| Ethanol | Soluble | [3] |
| Glycols | Soluble | [3][8] |
| Cosmetic Esters | Soluble in some | [3] |
Functional Properties in Formulations
This compound's unique combination of properties makes it a multifunctional ingredient in formulation development.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity and is often used as a preservative potentiator, allowing for a reduction in traditional preservatives.[3][9] The proposed mechanism of action for 1,2-diols involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[4][5][10]
Caption: Proposed antimicrobial mechanism of this compound.
Skin Penetration Enhancement
This compound can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) into the skin.[11][12] This is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing its permeability.[13]
Caption: Mechanism of skin penetration enhancement by this compound.
Humectant and Skin Conditioning Agent
With two hydroxyl groups, this compound acts as a humectant, attracting and retaining moisture in the skin.[1][14] It also functions as a skin-conditioning agent, contributing to a smooth and soft skin feel.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of physicochemical properties. The following sections outline protocols for key experiments.
Determination of Viscosity
The viscosity of this compound can be determined using a rotational viscometer.
Objective: To measure the dynamic viscosity of this compound at a specified temperature.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath or Peltier system
-
Beaker or sample container
Procedure:
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Melt the this compound sample by heating it to a temperature above its melting point (e.g., 60°C).
-
Place a sufficient volume of the molten sample into the sample container.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C) using the temperature control system.
-
Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.
-
Immerse the spindle into the sample to the marked level.
-
Start the rotation and allow the reading to stabilize.
-
Record the viscosity in millipascal-seconds (mPa.s).
-
Perform the measurement in triplicate and report the average value.
Caption: Experimental workflow for viscosity measurement.
Determination of Surface Tension
The surface tension of this compound can be measured using the Du Noüy ring method or the pendant drop method.
Objective: To measure the surface tension of molten this compound.
Apparatus:
-
Tensiometer (Du Noüy ring or pendant drop apparatus)
-
Temperature-controlled sample stage
-
Platinum-iridium ring (for Du Noüy method) or syringe with a needle (for pendant drop method)
Procedure (Du Noüy Ring Method):
-
Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat.
-
Calibrate the tensiometer.
-
Melt the this compound sample and place it in a clean vessel on the temperature-controlled stage.
-
Allow the sample to reach the desired temperature.
-
Immerse the ring into the molten this compound.
-
Slowly raise the ring through the surface of the liquid.
-
Record the maximum force required to pull the ring from the liquid surface just before detachment.
-
The surface tension is calculated from this force.
References
- 1. deascal.com [deascal.com]
- 2. This compound, 1119-86-4 [thegoodscentscompany.com]
- 3. activeman.in [activeman.in]
- 4. lesielle.com [lesielle.com]
- 5. specialchem.com [specialchem.com]
- 6. uniqem.com.tr [uniqem.com.tr]
- 7. EPI System Information for this compound 1119-86-4 [thegoodscentscompany.com]
- 8. iscaguard.com [iscaguard.com]
- 9. Antimicrobial Potentiators - Prospector Knowledge Center [ulprospector.ul.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. paulaschoice.se [paulaschoice.se]
- 12. sincereskincare.com [sincereskincare.com]
- 13. alegesanatos.ro [alegesanatos.ro]
- 14. myrevea.com [myrevea.com]
Decylene glycol (1,2-Decanediol) toxicological profile and safety data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decylene glycol, chemically known as 1,2-Decanediol (B1670173), is a synthetic glycol used in a variety of applications, including as a skin conditioning agent, viscosity-increasing agent, and antimicrobial in cosmetic and personal care products.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety data for this compound, drawing from peer-reviewed studies and regulatory assessments. The available data indicate that this compound possesses a low order of acute toxicity, is not genotoxic, and is not a significant dermal irritant or sensitizer (B1316253) at typical use concentrations.[1][2] This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents quantitative data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1,2-Decanediol | [3] |
| Synonyms | Decane-1,2-diol, this compound | [3][4] |
| CAS Number | 1119-86-4 | [4] |
| Molecular Formula | C10H22O2 | [3][4] |
| Molecular Weight | 174.28 g/mol | [3] |
| Appearance | White powder/solid | [4] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | 255 °C | [3] |
| Solubility | Poorly soluble in water | [2] |
Toxicological Profile
The toxicological profile of this compound has been evaluated across several endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 1,2-glycols, including this compound, are safe as used in cosmetics.[2]
Acute Toxicity
This compound exhibits a low potential for acute toxicity via oral and dermal routes of exposure.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value (LD50) | Reference |
| Acute Oral Toxicity | Rat | Oral | > 2,000 mg/kg | [2] |
| Acute Dermal Toxicity | Rat | Dermal | > 2,000 mg/kg | [2] |
Irritation and Sensitization
Studies indicate that this compound has a low potential for skin irritation. In a human study, 20% this compound did not induce skin irritation when applied to intact skin.[2] However, when applied to scarified skin, 1% this compound showed a low potential for irritation.[2]
While specific eye irritation data for this compound was not found in the provided search results, safety data sheets for 1,2-decanediol state that it may cause eye irritation.[4][5][6]
This compound is not considered to be a skin sensitizer. A study involving the application of 20% this compound to intact skin did not induce sensitization.[2]
Repeated Dose Toxicity
A 28-day oral toxicity study in rats was conducted on 98% to 100% pure this compound (SymClariol®). The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 100 mg/kg/day.[2] At higher doses, squamous epithelial hyperplasia of the forestomach was observed.[2]
Table 2: Repeated Dose Oral Toxicity of this compound
| Study Duration | Species | NOAEL | Key Findings at Higher Doses | Reference |
| 28-day | Rat | 100 mg/kg/day | Squamous epithelial hyperplasia of the forestomach | [2] |
Genotoxicity
Table 3: Genotoxicity of this compound
| Test System | Result | Reference |
| Ames Test | Non-genotoxic | [2] |
Carcinogenicity
Based on the available data, this compound is not considered to be a carcinogen.[1]
Reproductive and Developmental Toxicity
While specific reproductive and developmental toxicity studies on this compound were not identified, the results of oral reproductive/developmental toxicity studies on other 1,2-glycols (propylene glycol, 1,2-butanediol, and 1,2-hexanediol) were negative.[2]
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are summarized below.
Acute Oral Toxicity Study
-
Test Substance: this compound.
-
Species: Rat.
-
Methodology: A limit test was likely performed, where a high dose of the substance is administered to a small group of animals. Based on the LD50 of >2,000 mg/kg, this is a common approach for substances with low acute toxicity. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Body weight changes and necropsy findings are also recorded.
Acute Dermal Toxicity Study
-
Test Substance: this compound (SymClariol®).
-
Species: Rat.
-
Methodology: The test substance was applied to the shaved skin of the rats at a dose of 2,000 mg/kg. The application site was covered with a gauze patch and an occlusive dressing for 24 hours. Animals were observed for signs of toxicity and mortality over a 14-day period.
28-Day Repeated Dose Oral Toxicity Study
-
Test Substance: 98% to 100% this compound (SymClariol®).
-
Species: Rat.
-
Methodology: The test substance was administered orally to rats for 28 consecutive days. Multiple dose groups and a control group were used. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored. At the end of the study, a full necropsy was performed, and organs were weighed and examined histopathologically. The NOAEL was established as the highest dose at which no adverse effects were observed.
Genotoxicity - Ames Test
-
Test Substance: this compound (SymClariol®).
-
Methodology: The bacterial reverse mutation assay (Ames test) was conducted using various strains of Salmonella typhimurium with and without metabolic activation (S9 mix). The test substance was incubated with the bacterial strains at various concentrations. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.
Metabolism and Pharmacokinetics
Information from dermal penetration modeling suggests that for 1,2-decanediol, the default value for the percentage of dose absorbed over 24 hours is 40%.[2] In an in vitro study using pig skin, it was suggested that the loss of other 1,2-glycols could be attributed to chemical or metabolic degradation, implying that this compound may also be metabolized in the skin.[2]
Visualizations
General Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like this compound, based on the types of studies reviewed.
Caption: General workflow for toxicological assessment.
Conclusion
The available toxicological data for this compound (1,2-decanediol) indicate a low overall hazard profile. It has low acute oral and dermal toxicity and is not genotoxic. While it may cause mild skin irritation under certain conditions, it is not considered a skin sensitizer. A 28-day repeated dose oral study in rats established a NOAEL of 100 mg/kg/day. Based on these findings and the broader safety assessment of 1,2-glycols, this compound is considered safe for its intended use in cosmetic and personal care products within established concentration limits. Further research into its potential for eye irritation and reproductive/developmental toxicity could provide a more complete safety profile.
References
The Multifaceted Applications of 1,2-Decanediol in Science: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Decanediol (B1670173), also known as decylene glycol, is a versatile 1,2-alkanediol that has garnered significant attention across various scientific disciplines, particularly in cosmetics, pharmaceuticals, and material science. Its unique amphiphilic nature, characterized by a hydrophilic diol head and a lipophilic ten-carbon alkyl chain, underpins its diverse functionalities. This technical guide provides an in-depth review of the scientific applications of 1,2-decanediol, focusing on its antimicrobial properties, its role as a skin penetration enhancer, and its utility as a moisturizing agent. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant mechanisms and workflows to serve as a comprehensive resource for the scientific community.
Core Scientific Applications
1,2-Decanediol's primary applications stem from its ability to interact with biological membranes and its properties as a solvent and humectant. These applications are interconnected; for instance, its antimicrobial activity and skin penetration enhancement are both linked to its interaction with lipid bilayers.
Antimicrobial Activity
1,2-Decanediol exhibits broad-spectrum antimicrobial activity against bacteria and fungi, making it a valuable preservative in cosmetic and pharmaceutical formulations. Its efficacy is attributed to its ability to disrupt microbial cell membranes.[1] The lipophilic carbon chain integrates into the lipid bilayer of the cell membrane, disturbing its structure and increasing its permeability, which ultimately leads to cell death.[1] The antimicrobial effect of 1,2-alkanediols generally increases with the length of their carbon chain, with 1,2-decanediol showing potent activity.[2]
Quantitative Data: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for 1,2-decanediol against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | MIC (%) | Reference(s) |
| Staphylococcus aureus | Not Specified | 600 | 0.06% | [3] |
| Staphylococcus epidermidis | Not Specified | Not Specified | Not Specified | [3] |
| Propionibacterium acnes | Not Specified | Not Specified | Not Specified | [4] |
| Candida albicans | Not Specified | <10,000 | <1% | [2] |
| Aspergillus niger | Not Specified | Not Specified | Not Specified | [1] |
| Malassezia furfur | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)
A standard method to determine the MIC of an antimicrobial agent is the broth microdilution assay.
-
Preparation of 1,2-Decanediol Stock Solution: A stock solution of 1,2-decanediol is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of 1,2-decanediol that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Mechanism of Action
The following diagram illustrates the proposed mechanism of antimicrobial action of 1,2-decanediol.
Skin Penetration Enhancement
1,2-Decanediol is an effective skin penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Its amphiphilic structure allows it to interact with and temporarily disrupt the highly organized lipid matrix of the stratum corneum, thereby increasing its permeability to other molecules.[5] This effect is concentration-dependent.[5]
Quantitative Data: Skin Penetration Enhancement
The following table summarizes the reported enhancement of skin penetration for various active ingredients in the presence of 1,2-decanediol. The enhancement ratio (ER) or flux enhancement represents the factor by which the permeation of the active ingredient is increased compared to a control formulation without 1,2-decanediol.
| Active Ingredient | Vehicle | Skin Model | Enhancement Effect | Reference(s) |
| Corticosterone | Phosphate Buffered Saline | Hairless Mouse Skin | Concentration-dependent flux enhancement | [5] |
| Triethanolamine | Phosphate Buffered Saline | Hairless Mouse Skin | Concentration-dependent flux enhancement | [5] |
| Dihydroavenanthramide D | Hydrophilic Cream | Human Breast Skin | 41% of applied dose detected in viable epidermis and dermis after 300 min (vs. 12% in control) | [5] |
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
Franz diffusion cells are a standard in vitro method for evaluating the percutaneous absorption of topical formulations.[6]
-
Skin Preparation: Full-thickness or dermatomed skin (human or animal, e.g., porcine) is excised and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]
-
Cell Assembly: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and maintained at 37°C to achieve a skin surface temperature of approximately 32°C. A magnetic stir bar ensures continuous mixing of the receptor fluid.[6]
-
Formulation Application: A precise amount of the test formulation (containing the API and 1,2-decanediol) is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis of the permeated API concentration using a suitable analytical method (e.g., HPLC). The withdrawn volume is replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[6]
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the flux of the formulation with 1,2-decanediol by the flux of the control formulation.
Visualization: Experimental Workflow for Skin Penetration Study
The following diagram illustrates the workflow of an in vitro skin permeation study using Franz diffusion cells.
References
- 1. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility of Malassezia furfur against azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Anti-inflammatory and Antioxidant Properties of 1,2-Decanediol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Decanediol (B1670173), a synthetic glycol, has demonstrated notable anti-inflammatory and antioxidant activities in preclinical research. Primarily investigated in the context of dermatology and cosmetics, its mechanisms of action are beginning to be elucidated, suggesting potential therapeutic applications. This technical guide provides an in-depth analysis of the current scientific understanding of 1,2-Decanediol's biological effects, focusing on its impact on inflammatory pathways and oxidative stress. The information presented herein is compiled from peer-reviewed studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Chemical and Physical Properties
1,2-Decanediol, also known as decylene glycol, is a 1,2-alkanediol with the chemical formula C10H22O2.[1][2] It is a white, hygroscopic solid at room temperature and is utilized in various cosmetic and pharmaceutical formulations for its antimicrobial and skin-conditioning properties.[2][3]
| Property | Value |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| CAS Number | 1119-86-4 |
| Appearance | White solid |
| Melting Point | 48-50 °C |
| Boiling Point | 255 °C |
Anti-inflammatory Effects
In vitro studies have demonstrated the capacity of 1,2-Decanediol to mitigate inflammatory responses in skin cells. The primary model for these investigations involves the use of lipopolysaccharide (LPS) to stimulate an inflammatory cascade in human keratinocytes.
Inhibition of Pro-inflammatory Cytokines
Research indicates that 1,2-Decanediol can significantly reduce the secretion of key pro-inflammatory cytokines. In a study utilizing LPS-stimulated human keratinocytes, 1,2-Decanediol (referred to as S-Mal in the study) was shown to decrease the release of Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[4][5] Another study on LPS-stressed keratinocytes (HaCaT cells) corroborated these findings, showing that 1,2-Decanediol (referred to as DD) could prevent the LPS-induced production of IL-1α, IL-6, and IL-8.[6][7]
Table 1: Effect of 1,2-Decanediol on Pro-inflammatory Cytokine Production in LPS-Stimulated Keratinocytes
| Cytokine | Effect Observed | Significance | Reference |
| IL-8 | Decreased release | P < 0.05 - P < 0.001 | [4][5] |
| TNF-α | Decreased release | P < 0.05 - P < 0.001 | [4][5] |
| IL-1β | Decreased release | P < 0.05 - P < 0.001 | [4][5] |
| IL-1α | Prevention of increased production | Not specified | [6][7] |
| IL-6 | Prevention of increased production | Not specified | [6][7] |
Proposed Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
Lipopolysaccharide is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8] The observed reduction in NF-κB-mediated cytokines (TNF-α, IL-1β, IL-6, and IL-8) strongly suggests that 1,2-Decanediol exerts its anti-inflammatory effects by interfering with this pathway. The proposed mechanism involves the inhibition of signaling cascades that lead to the nuclear translocation and activation of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.
References
- 1. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. The anti-inflammatory and antioxidant properties of 1,2-decanediol and willow bark extract in lipopolysaccharide-stimulated keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Decylene Glycol in Modulating Phospholipid Membrane Fluidity: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Decylene glycol (1,2-decanediol), a medium-chain 1,2-alkanediol, is a multifunctional ingredient utilized in various formulations for its antimicrobial and skin-conditioning properties. A primary mechanism underpinning these functions is its interaction with and modulation of cellular membranes, specifically the phospholipid bilayer. This technical guide provides an in-depth analysis of the role of this compound and related 1,2-alkanediols in altering phospholipid membrane fluidity. It details the physicochemical basis of this interaction, summarizes the expected quantitative effects on membrane properties, outlines key experimental protocols for characterization, and visualizes the underlying mechanisms and workflows. While direct, extensive biophysical studies focused solely on this compound are limited, its behavior can be reliably inferred from research on homologous 1,2-alkanediols, which demonstrates a clear dependence on alkyl chain length.
Introduction: 1,2-Alkanediols as Membrane-Active Agents
1,2-Alkanediols are amphiphilic molecules characterized by a polar diol head group and a nonpolar alkyl chain. This structure enables them to partition into the lipid bilayer of cell membranes.[1][2] The length of the alkyl chain is a critical determinant of their biological and physicochemical activity, including their antimicrobial efficacy and their ability to act as skin penetration enhancers.[1][2][3]
The primary mechanism of action for the antimicrobial and penetration-enhancing effects of 1,2-alkanediols is the disruption of the highly ordered structure of the phospholipid membrane.[1][4][5] By inserting themselves between phospholipid molecules, they introduce packing defects, increase the effective area per lipid headgroup, and ultimately enhance the fluidity and permeability of the membrane. This compound, with its 10-carbon chain, is particularly effective in this regard, exhibiting significant bactericidal activity.[1][3]
Mechanism of Membrane Interaction
The interaction of a 1,2-alkanediol like this compound with a phospholipid bilayer is a multi-step process driven by its amphiphilic nature.
-
Adsorption and Partitioning: The molecule first adsorbs to the membrane surface. Driven by the hydrophobic effect, the nonpolar alkyl chain then partitions into the hydrophobic core of the bilayer.
-
Intercalation and Disruption: The alkyl chain aligns with the fatty acyl chains of the phospholipids, while the polar diol head group remains oriented towards the aqueous interface, near the phospholipid headgroups.
-
Increased Fluidity (Disordering): The presence of the alkanediol molecule physically separates the phospholipid acyl chains, disrupting the tight, ordered packing characteristic of the gel phase (Lβ). This disruption lowers the energy required for lipids to transition from the ordered gel phase to the disordered liquid-crystalline phase (Lα), effectively increasing membrane fluidity.[6][7] This disordering effect is most pronounced at intermediate depths of the bilayer.[8]
This mechanism is visualized in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017085639A1 - Transdermal technology for skin penetration of dermo-cosmetic active substances - Google Patents [patents.google.com]
- 6. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkanols Regulate the Fluidity of Phospholipid Bilayer in Accordance to Their Concentration and Polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Purity Analysis of Research-Grade Decylene Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the initial purity analysis of research-grade decylene glycol (1,2-decanediol). Ensuring the purity of this raw material is a critical first step in research and development, impacting the reliability of experimental results and the safety and efficacy of final products. This document outlines the key analytical methodologies, potential impurities, and data interpretation necessary for a thorough purity assessment.
Introduction to this compound Purity
This compound, a 1,2-alkanediol, is a versatile ingredient utilized in various applications, including as a moisturizer with antimicrobial properties in cosmetics and as a building block in the synthesis of more complex molecules for pharmaceuticals. The presence of impurities, even in trace amounts, can significantly alter its physicochemical properties and biological activity. Therefore, a robust initial purity analysis is essential for quality control and to ensure the integrity of research and development processes.
Analytical Methodologies for Purity Determination
Gas Chromatography (GC) is the most prevalent and effective technique for determining the purity of this compound. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides high resolution and sensitivity for separating this compound from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. To enhance volatility and improve peak shape, a derivatization step is often employed.
Experimental Protocol: GC-MS Analysis of this compound (with Silylation)
This protocol is adapted from established methods for long-chain diols and is suitable for the purity analysis of research-grade this compound.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of a certified 1,2-decanediol (B1670173) reference standard into a clean vial.
-
Sample Solution: Accurately weigh approximately 10 mg of the research-grade this compound sample into a separate vial.
-
Internal Standard (Optional but Recommended): To a separate vial, accurately weigh a suitable internal standard (e.g., 1,12-dodecanediol) to a concentration of approximately 1 mg/mL in a suitable solvent like pyridine. Add a known volume of the internal standard solution to both the standard and sample vials. The use of an internal standard corrects for variations in injection volume and sample preparation.
-
Derivatization: To each vial, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Tightly cap the vials and heat at 70°C for 30 minutes. This reaction converts the hydroxyl groups of the diol to more volatile trimethylsilyl (B98337) (TMS) ethers.[1][2][3] After cooling to room temperature, the samples are ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column is a suitable choice. For better separation of polar compounds, a modified polyethylene (B3416737) glycol phase column could also be considered.[1]
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
If an internal standard is used, a calibration curve should be generated using the reference standard to accurately quantify the this compound concentration. Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Data Presentation
Quantitative data from the purity analysis should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Typical Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98.0% or ≥ 99.0% | Gas Chromatography (GC) |
| Appearance | White to off-white solid | Visual |
| Melting Point | 47-50 °C | Capillary Method |
Potential Impurities in Research-Grade this compound
The nature and concentration of impurities in this compound are largely dependent on the synthetic route. A common synthesis method involves the hydrolysis of 1-decene (B1663960) oxide.[4][5]
Table 2: Potential Impurities and Their Likely Sources
| Potential Impurity | Likely Source |
| 1,2-Nonanediol | Impurity in the 1-decene oxide starting material (from 1-nonene).[4][5] |
| 1-Decene Oxide | Unreacted starting material. |
| 1-Nonene Oxide | Unreacted impurity from the starting material. |
| Acetone | Residual solvent from the synthesis process.[4][5] |
| Di-decylene Glycol Ether | Byproduct from intermolecular etherification. |
Visualization of Workflows and Relationships
Diagrams are essential for visualizing complex processes and relationships in the analytical workflow.
References
Methodological & Application
Protocol for Testing the Antimicrobial Efficacy of Decylene Glycol in Emulsions
Application Notes
Introduction:
Decylene glycol (1,2-decanediol) is a multifunctional ingredient widely used in the cosmetic and pharmaceutical industries. Beyond its properties as a humectant and solvent, it exhibits significant antimicrobial activity against a broad spectrum of bacteria, yeast, and mold.[1] This makes it an effective component in the preservation of emulsion-based products, which are susceptible to microbial contamination due to their water content. This document provides a detailed protocol for evaluating the antimicrobial efficacy of this compound in oil-in-water (O/W) and water-in-oil (W/O) emulsions, adhering to established standards such as the USP <51> Preservative Challenge Test and ISO 11930.
Principle of the Test:
The preservative efficacy test, or challenge test, assesses the effectiveness of a preservative system by intentionally introducing a high concentration of specific microorganisms into the product. The microbial population is then monitored over a period of 28 days to determine the rate at which the preservative reduces the microbial load. An effective preservative will cause a significant decrease in the number of viable organisms.
Key Considerations for Emulsions:
Testing the antimicrobial efficacy in emulsions presents unique challenges. The biphasic nature of emulsions can affect the distribution of both the preservative and the microorganisms. For water-in-oil (W/O) emulsions, it is crucial to ensure the inoculum is evenly dispersed within the aqueous phase. Furthermore, the presence of emulsifiers and other ingredients can potentially interfere with the activity of the preservative or the recovery of microorganisms. Therefore, a validated neutralization step is critical to ensure that the observed antimicrobial effect is not underestimated due to residual preservative activity in the culture medium.[2]
Experimental Protocols
Materials and Equipment
Microorganisms:
The following standard challenge microorganisms are recommended:
-
Bacteria:
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
-
Yeast:
-
Candida albicans (ATCC 10231)
-
-
Mold:
-
Aspergillus brasiliensis (ATCC 16404)
-
Culture Media:
-
Soybean-Casein Digest Broth (for bacterial growth)
-
Sabouraud Dextrose Broth (for yeast and mold growth)
-
Soybean-Casein Digest Agar (B569324) (for bacterial enumeration)
-
Sabouraud Dextrose Agar (for yeast and mold enumeration)
Reagents and Equipment:
-
This compound
-
Emulsion base (placebo without this compound)
-
Sterile saline solution (0.9% NaCl)
-
Neutralizing broth (e.g., D/E Neutralizing Broth, or a validated custom formulation containing polysorbate 80 and lecithin)[3][4]
-
Sterile pipettes, flasks, and petri dishes
-
Incubators (30-35°C for bacteria, 20-25°C for yeast and mold)
-
Colony counter
-
pH meter
-
Vortex mixer
-
Stomacher or homogenizer (for viscous emulsions)
Preparation of Test Emulsions
-
Prepare a series of emulsion formulations containing varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w).
-
Also, prepare a placebo emulsion without this compound to serve as a negative control.
-
Ensure all emulsions are prepared under aseptic conditions to be free of initial microbial contamination.
-
Dispense equal volumes (e.g., 20 mL) of each formulation into sterile containers for each microorganism to be tested.
Inoculum Preparation
-
Grow fresh cultures of each test microorganism in their respective broths.
-
Harvest the microorganisms and suspend them in sterile saline.
-
Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
Inoculation Procedure
-
Inoculate each test container with a small volume (0.1 mL to 0.2 mL) of the appropriate microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL in the emulsion.
-
Thoroughly mix the inoculum into the emulsion using a vortex mixer or by manual shaking to ensure even distribution. For W/O emulsions, more vigorous mixing may be required.[2]
-
Determine the initial microbial concentration (Day 0) immediately after inoculation by performing a plate count.
Incubation and Sampling
-
Incubate the inoculated containers at 20-25°C for 28 days.
-
At specified intervals (typically Day 7, Day 14, and Day 28), withdraw a 1 g or 1 mL aliquot from each container.
-
Immediately transfer the aliquot to a tube containing 9 mL of validated neutralizing broth to inactivate the antimicrobial activity of the this compound.
-
Perform serial dilutions of the neutralized sample in sterile saline.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates and count the number of colonies to determine the concentration of surviving microorganisms (CFU/g or CFU/mL).
Neutralizer Validation
It is crucial to validate that the neutralizing broth effectively inactivates the antimicrobial properties of this compound without inhibiting the growth of the test microorganisms.
-
Toxicity Test: Inoculate the neutralizing broth with a low number of test microorganisms (<100 CFU) and verify that it supports growth.
-
Efficacy Test: Add the this compound-containing emulsion to the neutralizing broth, then inoculate with a low number of test microorganisms. The recovery of microorganisms should be comparable to a control without the preservative.[4][5]
Data Presentation
The antimicrobial efficacy is evaluated by calculating the log reduction in the microbial population from the initial count at each time point.
Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at sampling time)
The following tables present hypothetical data to illustrate the expected efficacy of this compound in an O/W emulsion.
Table 1: Log Reduction of Bacterial Contaminants in an O/W Emulsion with this compound
| Concentration of this compound (% w/w) | Microorganism | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction |
| 0.5% | S. aureus | 1.5 | 2.8 | >3.0 |
| P. aeruginosa | 1.2 | 2.5 | >3.0 | |
| E. coli | 1.8 | >3.0 | >3.0 | |
| 1.0% | S. aureus | 2.5 | >3.0 | >3.0 |
| P. aeruginosa | 2.2 | >3.0 | >3.0 | |
| E. coli | >3.0 | >3.0 | >3.0 | |
| 1.5% | S. aureus | >3.0 | >3.0 | >3.0 |
| P. aeruginosa | >3.0 | >3.0 | >3.0 | |
| E. coli | >3.0 | >3.0 | >3.0 | |
| Placebo | S. aureus | <0.5 | <0.5 | <0.5 |
| P. aeruginosa | <0.5 | <0.5 | <0.5 | |
| E. coli | <0.5 | <0.5 | <0.5 |
Table 2: Log Reduction of Fungal Contaminants in an O/W Emulsion with this compound
| Concentration of this compound (% w/w) | Microorganism | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction |
| 0.5% | C. albicans | 1.2 | 2.1 | 2.8 |
| A. brasiliensis | 0.8 | 1.5 | 2.2 | |
| 1.0% | C. albicans | 2.1 | >3.0 | >3.0 |
| A. brasiliensis | 1.5 | 2.5 | >3.0 | |
| 1.5% | C. albicans | >3.0 | >3.0 | >3.0 |
| A. brasiliensis | 2.2 | >3.0 | >3.0 | |
| Placebo | C. albicans | <0.5 | <0.5 | <0.5 |
| A. brasiliensis | <0.5 | <0.5 | <0.5 |
Visualizations
Caption: Experimental workflow for antimicrobial efficacy testing.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Solubilizing Active Pharmaceutical Ingredients (APIs) with Decylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylene glycol, also known as 1,2-decanediol, is a versatile excipient with growing interest in the pharmaceutical industry. Its amphiphilic nature, stemming from a C10 alkyl chain and two hydrophilic hydroxyl groups, imparts properties that are highly beneficial for formulating poorly water-soluble active pharmaceutical ingredients (APIs).[1] Beyond its established use in cosmetics as a moisturizer and antimicrobial agent, this compound serves as a potent solubilizer and penetration enhancer, offering a valuable tool for drug development professionals to overcome the challenges associated with low API solubility and bioavailability.[1][2]
These application notes provide a comprehensive overview of the methods for utilizing this compound to enhance API solubility. Detailed experimental protocols are provided to guide researchers in their formulation development efforts.
Mechanisms of Solubilization and Penetration Enhancement
This compound's efficacy as a solubilizing agent and penetration enhancer is attributed to several mechanisms:
-
Co-solvency: Due to its hydrophilic nature, this compound can act as a co-solvent, altering the polarity of the solvent system to increase the solubility of hydrophobic APIs.[1] By reducing the interfacial tension between the aqueous solution and the hydrophobic solute, it facilitates the dissolution of the drug.
-
Interaction with Stratum Corneum: In topical applications, longer-chain 1,2-alkanediols like this compound interact with the lipids in the stratum corneum, causing them to become more disordered.[2][3] This disruption of the skin's barrier function enhances the penetration of the API into deeper skin layers.[3]
-
Improved Wetting: this compound can improve the wettability of the API particles, which is a crucial factor for dissolution.
-
Formation of Stable Formulations: Its emulsifying and dispersing properties contribute to the creation of stable creams, ointments, and other formulations, ensuring a uniform distribution of the API.[1]
The following diagram illustrates the proposed mechanism of action for 1,2-alkanediols as penetration enhancers:
Quantitative Data on API Solubilization
| Active Pharmaceutical Ingredient (API) | API Class (BCS) | Solubility in Water (mg/mL) | Solubility in 10% this compound (aq.) (mg/mL) | Fold Increase |
| Ibuprofen | II | 0.021 | 1.5 | ~71 |
| Ketoconazole | II | <0.001 | 0.2 | >200 |
| Carbamazepine | II | 0.11 | 0.9 | ~8 |
| Piroxicam | II | 0.02 | 0.3 | 15 |
Note: The data presented in this table is for illustrative purposes only and should not be considered as experimentally verified values.
Experimental Protocols
The following protocols provide a framework for determining the solubility of an API in this compound and for preparing a simple topical formulation.
Protocol 1: Determination of API Solubility in this compound (Shake-Flask Method)
This protocol is based on the well-established shake-flask method for determining equilibrium solubility.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (pharmaceutical grade)
-
Distilled or deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Solvent Systems: Prepare a series of this compound solutions in water or PBS at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Sample Preparation: Add an excess amount of the API to a known volume (e.g., 5 mL) of each solvent system in a scintillation vial. Ensure that there is undissolved solid API at the bottom of the vial.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility of the API in each solvent system and compare the results to determine the solubilizing effect of this compound.
Protocol 2: Preparation of a Topical Cream with this compound as a Solubilizer
This protocol outlines the preparation of a simple oil-in-water (O/W) cream.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Oil phase (e.g., mineral oil, cetyl alcohol)
-
Aqueous phase (purified water)
-
Emulsifying agent (e.g., polysorbate 80)
-
Preservative (if necessary)
-
Homogenizer or high-shear mixer
Procedure:
-
Preparation of the Aqueous Phase: In a beaker, heat the purified water to 70-75°C. Add any water-soluble components, including the emulsifying agent, and stir until dissolved.
-
Preparation of the Oil Phase: In a separate beaker, combine the components of the oil phase and heat to 70-75°C.
-
Solubilization of API: Dissolve the API in this compound. This mixture can be added to either the oil or aqueous phase depending on the API's properties and the desired formulation characteristics. Gentle heating may be required to facilitate dissolution.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer. Continue homogenization until a uniform emulsion is formed.
-
Cooling: Allow the cream to cool to room temperature with gentle stirring.
-
Final Adjustments: Add any temperature-sensitive ingredients, such as preservatives or fragrances, once the cream has cooled. Adjust the pH if necessary.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for developing a pharmaceutical formulation using a novel solubilizing agent like this compound.
References
Application Notes and Protocols: Decylene Glycol as a Cosurfactant in Microemulsion Delivery Systems
Disclaimer: Scientific literature with specific quantitative data and detailed protocols for decylene glycol as a primary cosurfactant in pharmaceutical microemulsion delivery systems is limited in the public domain. The following application notes and protocols are therefore based on established methodologies for analogous short and medium-chain glycols, such as propylene (B89431) glycol and pentylene glycol, which are commonly used as cosurfactants.[1][2][3][4] These examples are intended to provide a foundational framework for researchers, scientists, and drug development professionals to design and evaluate their own this compound-based microemulsion systems.
Introduction
Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[1][5] They have garnered significant interest as advanced drug delivery systems due to their ability to enhance the solubilization and permeation of a wide range of therapeutic agents.[6] The choice of a cosurfactant is critical in the formation and stability of microemulsions. Cosurfactants, typically short- to medium-chain alcohols or glycols, work in synergy with surfactants to reduce the interfacial tension between the oil and water phases, thereby increasing the flexibility of the interfacial film and expanding the microemulsion existence area.[1]
This compound (1,2-decanediol) is a versatile ingredient with known antimicrobial properties and has been shown to influence the fluidity of phospholipid membranes.[7] These characteristics suggest its potential as an effective cosurfactant in microemulsion formulations, particularly for topical and transdermal delivery systems where it may also offer preservative and penetration-enhancing benefits.
Data Presentation: Representative Microemulsion Formulations with Glycol Cosurfactants
The following table summarizes quantitative data from studies on microemulsions formulated with glycols analogous to this compound. This data can serve as a starting point for the formulation of this compound-based systems.
| Formulation Code | Oil Phase (% w/w) | Surfactant System (% w/w) | Cosurfactant (% w/w) | Aqueous Phase (% w/w) | Droplet Size (nm) | Zeta Potential (mV) | Reference |
| F1 | Isopropyl Myristate (12) | Span 80:Tween 80 (2:1) (61.6) | Propylene Glycol (21.4) | Water (5) | 15.6 | Not Reported | [1] |
| F2 | Isopropyl Myristate (12) | Span 80:Tween 80 (2:1) (50.4) | Pentylene Glycol (17.6) | Water (10) | 25.4 | Not Reported | [1] |
| F3 | Oleic Acid / Oleyl Alcohol (10) | Polysorbate 80 (60) | Diethylene Glycol Monoethyl Ether (20) | Water (10) | 119.8 | -0.0222 | [8] |
| F4 | Virgin Coconut Oil (5) | Tween 80 (40) | Propylene Glycol (20) | Water (35) | 49.46 | Not Reported | [3][4] |
| F15 (Optimized) | Isopropyl Palmitate (10) | Span 80 (30) | Polyethylene Glycol 400 (15) | Water (45) | 140 | -19.0 | [9] |
Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the microemulsion existence region for a system composed of oil, water, surfactant, and this compound as the cosurfactant.
Materials:
-
Selected oil phase (e.g., Isopropyl myristate, Oleic acid)
-
Selected surfactant (e.g., Tween 80, Polysorbate 80, Span 80)
-
This compound (as cosurfactant)
-
Purified water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
Methodology:
-
Preparation of Surfactant/Cosurfactant (S/CoS) Mixtures: Prepare mixtures of the surfactant and this compound (S/CoS mix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[8]
-
Titration: For each S/CoS mix ratio, prepare a series of oil and S/CoS mix blends in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.[8]
-
Aqueous Phase Titration: Titrate each oil and S/CoS blend with purified water dropwise, under constant stirring using a magnetic stirrer at room temperature.[1]
-
Observation: After each addition of water, vortex the mixture for 2-3 minutes and allow it to equilibrate. Visually inspect the sample for transparency and homogeneity against a light source. The transition from a clear, single-phase system to a turbid or biphasic system should be noted.
-
Phase Diagram Construction: The points corresponding to clear and isotropic mixtures are plotted on a pseudo-ternary phase diagram with the oil phase, aqueous phase, and S/CoS mix as the three vertices. The area enclosed by these points represents the microemulsion existence region.
Protocol 2: Preparation of a this compound-Based Microemulsion
Objective: To prepare a stable microemulsion formulation based on the results from the phase diagram analysis.
Materials:
-
Oil phase
-
Surfactant
-
This compound
-
Purified Water
-
Active Pharmaceutical Ingredient (API), if applicable
-
Magnetic stirrer and stir bar
Methodology:
-
Accurately weigh the required amounts of the oil phase, surfactant, and this compound into a glass beaker.
-
Mix the components using a magnetic stirrer until a homogenous solution is formed.
-
If incorporating a lipophilic API, dissolve it in the oil/surfactant/cosurfactant mixture at this stage.
-
Slowly add the required amount of purified water to the mixture drop by drop while continuously stirring.[8]
-
Continue stirring for a specified period (e.g., 15-30 minutes) at a moderate speed (e.g., 250 rpm) until a clear and transparent microemulsion is formed.[8]
-
Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before further characterization.[1]
Protocol 3: Characterization of the Microemulsion
Objective: To determine the physicochemical properties of the prepared microemulsion.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) particle size analyzer.
-
Procedure: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The mean droplet size and PDI are recorded.
2. Zeta Potential Measurement:
-
Instrument: Electrophoretic Light Scattering (ELS) instrument (often integrated with DLS).
-
Procedure: Dilute the microemulsion sample with purified water. The zeta potential is measured to assess the surface charge of the droplets, which is an indicator of the stability of the system.[8]
3. pH Measurement:
-
Instrument: Calibrated pH meter.
-
Procedure: Directly measure the pH of the undiluted microemulsion at room temperature. This is particularly important for topical formulations to ensure skin compatibility.[8]
4. Viscosity Measurement:
-
Instrument: Rheometer or viscometer (e.g., Brookfield viscometer).
-
Procedure: Measure the viscosity of the undiluted microemulsion at a controlled temperature. The shear rate can be varied to determine the flow behavior (Newtonian or non-Newtonian) of the system.[1]
5. Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
-
Heating/Cooling Cycles: Subject the microemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) for 48 hours at each temperature. Observe for any physical instability.
-
Freeze-Thaw Cycles: Expose the microemulsion to at least three freeze-thaw cycles between -20°C and +25°C. Observe for any signs of instability.
Visualizations
Caption: Structure of an o/w microemulsion with this compound.
Caption: Workflow for developing and testing microemulsions.
References
- 1. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. WO1994019000A1 - Microemulsions containing pharmaceutical compositions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. jscimedcentral.com [jscimedcentral.com]
Application Notes and Protocols for the Formulation of Topical Creams with Decylene Glycol as a Skin Conditioning Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylene glycol, also known as 1,2-decanediol, is a multifunctional ingredient increasingly utilized in the formulation of topical creams and other cosmetic products.[1] Its primary role is as a skin conditioning agent, where it imparts a soft and smooth feel to the skin by helping to maintain its hydration.[1][2] Beyond its moisturizing properties, this compound also functions as a penetration enhancer, facilitating the absorption of other active ingredients into the deeper layers of the skin.[2][3] Furthermore, its antimicrobial properties allow it to bolster the preservative system of a formulation, potentially reducing the need for traditional preservatives.[3][4][5] This synthetic glycol is considered safe for use in cosmetics and is not known to be a sensitizer (B1316253) or irritant.[5][6]
These application notes provide detailed protocols for the formulation of a topical oil-in-water (O/W) cream containing this compound, as well as methods for characterizing its performance and stability.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.
| Property | Value/Information | References |
| INCI Name | This compound | [7] |
| Chemical Name | 1,2-Decanediol | [1] |
| Appearance | Whitish to white powder | [7] |
| Solubility | Soluble in cosmetic esters, glycols, and ethanol. | [4] |
| Typical Usage Level | 0.1% - 2.0% | [5][6] |
| Primary Functions | Skin conditioning agent, moisturizer, penetration enhancer, antimicrobial. | [1][2][5] |
| Safety Profile | Considered safe for use in cosmetics; not a significant dermal irritant or sensitizer. | [5][6] |
Illustrative Formulation: Oil-in-Water (O/W) Cream with 1.5% this compound
This section provides a sample formulation for a stable and effective O/W cream. The percentages of ingredients can be adjusted based on the desired rheology and sensory characteristics.
| Phase | Ingredient | Function | Concentration (w/w %) |
| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 5.0 | |
| Xanthan Gum | Thickener | 0.2 - 0.5 | |
| B (Oil Phase) | Cetearyl Alcohol | Thickener, Emollient | 3.0 - 5.0 |
| Glyceryl Stearate | Emulsifier | 2.0 - 4.0 | |
| Caprylic/Capric Triglyceride | Emollient | 5.0 - 10.0 | |
| This compound | Skin Conditioning Agent | 1.0 - 2.0 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 0.5 - 1.0 |
| Tocopherol (Vitamin E) | Antioxidant | 0.1 - 0.5 | |
| Fragrance | Fragrance | q.s. | |
| Citric Acid/Sodium Hydroxide (B78521) | pH Adjuster | q.s. to pH 5.5-6.5 |
Experimental Protocols
Formulation Protocol for a 100g Batch of O/W Cream
This protocol details the step-by-step process for manufacturing the illustrative O/W cream.
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or hot plate with magnetic stirring capabilities
-
Overhead stirrer or homogenizer
-
Spatulas and weighing balance
-
pH meter
Procedure:
-
Phase A Preparation: In a beaker, combine deionized water and glycerin. Begin heating to 75°C while stirring. Once the temperature is reached, slowly sprinkle in the xanthan gum and stir until fully hydrated and a uniform gel is formed. Maintain the temperature at 75°C.
-
Phase B Preparation: In a separate beaker, combine all the ingredients of the oil phase (Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, and this compound). Heat to 75°C while stirring until all components are melted and the phase is uniform.
-
Emulsification: Slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous high-shear mixing using a homogenizer or overhead stirrer. Mix for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir at a lower speed.
-
Cool-Down Phase Addition: Once the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, ensuring each is fully incorporated before adding the next.
-
pH Adjustment: Check the pH of the cream and adjust to the desired range (typically 5.5-6.5 for skin compatibility) using citric acid or sodium hydroxide solution.
-
Final Mixing: Continue stirring until the cream is smooth and uniform.
Characterization Protocols
Objective: To quantify the moisturizing effect of the topical cream.
Equipment:
-
Corneometer (e.g., Corneometer® CM 825)
Procedure:
-
Subject Acclimatization: Allow test subjects to acclimatize to a room with controlled temperature (21±1°C) and humidity (45±5%) for at least 30 minutes.[3]
-
Baseline Measurement: Take baseline hydration readings on a defined area of the forearm before product application. Perform five measurements per test area and calculate the mean.[3]
-
Product Application: Apply a standardized amount of the cream (approximately 2 mg/cm²) to the test area and gently rub it in for 30 seconds.[3] Leave an adjacent area untreated as a control.
-
Post-Application Measurements: Take measurements at predetermined time points (e.g., 2, 4, 8, and 24 hours) after product application.[3]
-
Data Analysis: Compare the change in Corneometer readings from baseline for the treated and untreated areas. An increase in the arbitrary units (a.u.) indicates an increase in skin hydration.[7]
Objective: To assess the effect of the cream on the skin's barrier function.
Equipment:
-
Tewameter (e.g., Tewameter® TM 300)
Procedure:
-
Subject Acclimatization: Subjects should acclimatize to a controlled environment (18-22°C, 50% ± 5% RH) for at least 30 minutes.[6]
-
Baseline Measurement: Measure the baseline TEWL on a defined area of the forearm.
-
Product Application: Apply the cream as described in the skin hydration protocol.
-
Post-Application Measurements: Measure TEWL at specified time intervals. The probe of the Tewameter is placed on the skin, and the rate of water evaporation is measured in g/h/m².[8]
-
Data Analysis: A decrease in TEWL indicates an improvement in the skin's barrier function.[9]
Objective: To evaluate the potential of the this compound-containing cream to enhance the penetration of an active ingredient.
Equipment:
-
Franz diffusion cells
-
Human or porcine skin membrane
-
Receptor fluid (e.g., phosphate-buffered saline)
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.[10]
-
Receptor Chamber: Fill the receptor chamber with receptor fluid and maintain the temperature at 32 ± 1°C to simulate skin surface temperature.[11]
-
Formulation Application: Apply a finite dose of the cream containing an active ingredient to the skin surface in the donor compartment.[11]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed fluid.[10]
-
Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.[10]
-
Data Analysis: Plot the cumulative amount of the active ingredient permeated per unit area against time.
Objective: To evaluate the physical and chemical stability of the cream under various conditions.
Procedure:
-
Sample Storage: Store samples of the cream at different temperature and humidity conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) for a period of three months.[12]
-
Evaluation at Time Points: At specified intervals (e.g., 1, 2, and 3 months), evaluate the following parameters:
-
Appearance: Visual inspection for color, odor, and phase separation.
-
pH: Measure the pH of a 10% dispersion of the cream in deionized water.
-
Viscosity: Measure the viscosity using a viscometer.
-
Globule Size Analysis: Determine the size distribution of the oil droplets in the emulsion using techniques like laser diffraction or microscopy.[13]
-
Illustrative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the characterization protocols.
Table 1: Illustrative Skin Hydration Data (Corneometer Units)
| Time | Untreated Control (a.u.) | Placebo Cream (a.u.) | Cream with 1.5% this compound (a.u.) |
| Baseline | 45.2 ± 3.1 | 44.8 ± 2.9 | 45.5 ± 3.3 |
| 2 Hours | 46.1 ± 3.5 | 58.3 ± 4.2 | 65.7 ± 4.8 |
| 8 Hours | 45.8 ± 3.2 | 55.1 ± 3.9 | 62.4 ± 4.5 |
| 24 Hours | 45.5 ± 3.0 | 50.2 ± 3.6 | 56.9 ± 4.1 |
| Statistically significant increase compared to placebo (p < 0.05). |
Table 2: Illustrative Transepidermal Water Loss (TEWL) Data (g/h/m²)
| Time | Untreated Control | Placebo Cream | Cream with 1.5% this compound |
| Baseline | 12.5 ± 1.8 | 12.8 ± 2.0 | 12.6 ± 1.9 |
| 2 Hours | 12.3 ± 1.7 | 10.1 ± 1.5 | 8.5 ± 1.2 |
| 8 Hours | 12.6 ± 1.9 | 10.8 ± 1.6 | 9.2 ± 1.4 |
| 24 Hours | 12.4 ± 1.8 | 11.5 ± 1.7 | 10.3 ± 1.6 |
| Statistically significant decrease compared to placebo (p < 0.05). |
Table 3: Illustrative Stability Data for Cream with 1.5% this compound
| Parameter | Initial | 1 Month (40°C) | 3 Months (40°C) |
| Appearance | White, smooth cream | No change | No change |
| pH | 5.8 | 5.7 | 5.6 |
| Viscosity (cP) | 15,000 | 14,500 | 14,000 |
| Mean Globule Size (µm) | 2.5 | 2.8 | 3.1 |
Visualizations
Caption: Experimental workflow for formulation and characterization.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The effects of glycols on molecular mobility, structure, and permeability in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Investigating the Changes in Cream Properties Following Topical Application and Their Influence on the Product Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rivoli.ch [rivoli.ch]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Transepidermal Water Loss (TEWL) and Corneometry With Hydrogel Vehicle in the Treatment of Atopic Dermatitis: A Randomized, Investigator-Blind Pilot Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of epicutaneously applied lipids with stratum corneum depends on the presence of either emulsifiers or hydrogenated phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nishkaresearch.com [nishkaresearch.com]
Application Notes and Protocols for Decylene Glycol in Anti-Acne Dermatological Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylene glycol (1,2-decanediol) is a multifunctional ingredient with significant potential in the development of dermatological products targeting acne vulgaris. Its beneficial properties include antimicrobial activity against Cutibacterium acnes, regulation of sebum production, and anti-inflammatory effects. Furthermore, its role as a skin-conditioning agent and a preservative booster makes it a versatile component in cosmetic and therapeutic formulations. These application notes provide a comprehensive overview of the mechanisms of action of this compound, supported by available data, and detail experimental protocols for its evaluation.
Mechanism of Action
This compound addresses the multifactorial pathogenesis of acne through several mechanisms:
-
Sebum Regulation: this compound has been reported to balance sebum content on the skin, a crucial factor in managing acne as excess sebum can contribute to clogged pores and bacterial growth.
-
Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory and antioxidant effects. In-vitro studies on lipopolysaccharide (LPS)-stimulated keratinocytes have shown that 1,2-decanediol (B1670173) can decrease the release of pro-inflammatory mediators such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[5] This suggests its potential to mitigate the inflammatory response associated with acne lesions.
-
Penetration Enhancement: As a glycol, it can improve the penetration of other active ingredients into the skin, potentially enhancing the overall efficacy of an anti-acne formulation.[6]
Data Summary
While extensive clinical data specifically for this compound in acne treatment is not widely published, the following tables summarize available in-vitro data and provide a reference for the expected performance of related 1,2-alkanediols.
Table 1: In-Vitro Anti-inflammatory and Antioxidant Activity of 1,2-Decanediol
| Parameter | Cell Line | Stimulant | Effect of 1,2-Decanediol | Reference |
| Cell Viability | Keratinocytes | - | Increased cell viability (P<0.05) | [5] |
| IL-8 Release | Keratinocytes | LPS | Decreased release (P<0.05 - P<0.001) | [5] |
| TNF-α Release | Keratinocytes | LPS | Decreased release (P<0.05 - P<0.001) | [5] |
| IL-1β Release | Keratinocytes | LPS | Decreased release (P<0.05 - P<0.001) | [5] |
| Cellular Antioxidants (GSH & NADPH) | Keratinocytes | LPS | Limited depletion (P<0.001) | [5] |
Table 2: Antimicrobial Activity of 1,2-Alkanediols against Common Microorganisms (Reference for this compound)
| 1,2-Alkanediol | Chain Length | MIC against S. aureus (%) | MIC against P. aeruginosa (%) | MIC against C. albicans (%) | MIC against A. brasiliensis (%) | Reference |
| 1,2-Pentanediol | C5 | >2.0 | >2.0 | 1.0 | 0.5 | [4] |
| 1,2-Hexanediol | C6 | 0.5 | 1.0 | 0.25 | 0.125 | [4] |
| 1,2-Octanediol (Caprylyl Glycol) | C8 | 0.125 | 0.25 | 0.06 | 0.03 | [4] |
| 1,2-Decanediol | C10 | <0.06 | 0.125 | <0.03 | <0.03 | [4] |
Note: Lower MIC values indicate higher antimicrobial activity. As this compound (1,2-decanediol) has the longest chain, it is expected to have the highest antimicrobial activity.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) against Cutibacterium acnes
This protocol outlines the agar (B569324) dilution method to determine the MIC of this compound against C. acnes.
Materials:
-
This compound
-
Cutibacterium acnes strain (e.g., ATCC 6919)
-
Wilkins-Chalgren Agar or other suitable anaerobic growth medium
-
Anaerobic chamber or gas-generating system
-
Sterile petri dishes, pipettes, and dilution tubes
-
Solvent for this compound (e.g., ethanol, propylene (B89431) glycol)
-
Positive control (e.g., Clindamycin)
-
Negative control (solvent vehicle)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
Agar Plate Preparation: Melt the agar medium and cool to 45-50°C. Add the appropriate volume of each this compound dilution to separate aliquots of molten agar to achieve the final test concentrations. Also, prepare positive and negative control plates. Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Culture C. acnes under anaerobic conditions. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate the prepared agar plates with the C. acnes suspension using a multipoint inoculator or by spotting a small volume (e.g., 1-2 µL) onto the agar surface.
-
Incubation: Incubate the plates in an anaerobic environment at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. acnes.
Protocol for In-Vitro Anti-Inflammatory Activity Assessment in Keratinocytes
This protocol describes how to assess the anti-inflammatory effects of this compound on human keratinocytes stimulated with heat-killed C. acnes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
This compound
-
Heat-killed Cutibacterium acnes
-
Cell culture medium (e.g., DMEM) and supplements
-
ELISA kits for IL-6, IL-8, and TNF-α
-
Cell viability assay kit (e.g., MTT)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HaCaT cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the keratinocytes into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various non-cytotoxic concentrations of this compound for a predetermined period (e.g., 1-2 hours). Include a vehicle control.
-
Stimulation: After pre-treatment, stimulate the cells with heat-killed C. acnes for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the concentrations of IL-6, IL-8, and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells in each well using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated control group to determine the anti-inflammatory activity.
Protocol for Clinical Assessment of Sebum Production (Sebumetry)
This protocol details the use of a Sebumeter® for the quantitative measurement of sebum on the skin surface.
Materials:
-
Sebumeter® (e.g., SM 815) with corresponding cassettes
-
Test product containing this compound
-
Placebo control product
-
Standardized skin cleanser
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with oily or acne-prone skin.
-
Washout Period: Instruct subjects to refrain from using any anti-acne or oil-controlling products for a specified period (e.g., 1-2 weeks) before the study begins.
-
Baseline Measurement: On the day of the study, subjects should acclimatize to the controlled environment (temperature and humidity) for at least 30 minutes. Clean a defined area on the forehead with a standardized cleanser. After a set time (e.g., 2 hours), perform baseline sebum measurements using the Sebumeter®.
-
Product Application: Apply a standardized amount of the test product and the placebo control to designated areas on the face (split-face design is recommended).
-
Follow-up Measurements: Take sebum measurements at specified time points after product application (e.g., 2, 4, 6, and 8 hours for acute effects, and after 2, 4, and 8 weeks of regular use for long-term effects).
-
Data Analysis: Compare the sebum levels at each time point to the baseline values and between the test and placebo groups to determine the sebum-regulating efficacy of the product containing this compound. A significant reduction in sebum levels in the test group compared to the placebo group indicates efficacy. For instance, a previous study on a sebum control cream showed a 20% reduction in casual sebum level after 4 weeks of treatment.[7]
Protocol for Clinical Efficacy Assessment of an Anti-Acne Product
This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a dermatological product containing this compound in reducing acne lesions.
Materials:
-
Test product containing this compound
-
Placebo control product
-
Standardized facial cleanser and moisturizer for all subjects
-
Investigator's Global Assessment (IGA) scale for acne severity
-
Lesion counting tools (e.g., magnifying lamp, digital photography)
Procedure:
-
Subject Recruitment: Recruit subjects with mild to moderate acne vulgaris, based on IGA scores and inflammatory/non-inflammatory lesion counts.
-
Randomization and Blinding: Randomly assign subjects to either the test product group or the placebo group in a double-blind manner.
-
Treatment Period: Instruct subjects to apply the assigned product twice daily for a specified duration (e.g., 12 weeks).
-
Clinical Assessments: Conduct clinical assessments at baseline and at regular intervals (e.g., weeks 2, 4, 8, and 12). Assessments should include:
-
Lesion Counts: Count the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face.
-
IGA Score: The investigator assesses the overall severity of acne using the IGA scale.
-
Tolerability Assessment: Record any adverse events such as erythema, scaling, dryness, or stinging.
-
-
Data Analysis: Compare the mean percentage change in lesion counts and the proportion of subjects with a certain level of improvement on the IGA scale between the test and placebo groups. A statistically significant reduction in lesion counts and improvement in IGA score in the test group would indicate the efficacy of the product.
Visualizations
Signaling Pathways in Acne Pathogenesis
Caption: Key signaling pathways in acne pathogenesis initiated by C. acnes.
Experimental Workflow for Evaluating Anti-Acne Efficacy
Caption: Workflow for evaluating the anti-acne efficacy of this compound.
Logical Relationship of this compound's Multifunctionality
Caption: Multifunctional properties of this compound in acne treatment.
Conclusion
This compound is a promising multifunctional ingredient for the development of effective anti-acne dermatological products. Its combined antimicrobial, anti-inflammatory, and sebum-regulating properties address key factors in the pathogenesis of acne. While more clinical data is needed to fully quantify its in-vivo efficacy, the available information and the provided experimental protocols offer a solid foundation for researchers and formulators to explore its potential in innovative anti-acne treatments.
References
- 1. clinikally.com [clinikally.com]
- 2. 1,2-Alkanediols for Cosmetic Preservation | Semantic Scholar [semanticscholar.org]
- 3. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. The anti-inflammatory and antioxidant properties of 1,2-decanediol and willow bark extract in lipopolysaccharide-stimulated keratinocytes - Giornale Italiano di Dermatologia e Venereologia 2019 December;154(6):624-31 - Minerva Medica - Journals [minervamedica.it]
- 6. What’s Caprylyl Glycol? Uses, Safety, and More [healthline.com]
- 7. Clinical and instrumental study of the efficacy of a new sebum control cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Evaluating Decylene Glycol as a Sebum Control Agent
Introduction
Excess sebum production is a primary factor in the pathophysiology of various skin conditions, notably acne vulgaris and seborrheic dermatitis.[1][2] The sebaceous gland, a component of the pilosebaceous unit, is responsible for producing sebum, a complex lipid mixture that lubricates the skin.[3][4] The regulation of sebum production is a complex process involving a delicate interplay of hormones (especially androgens), growth factors, and intricate signaling pathways.[3][5] Consequently, agents that can modulate sebaceous gland function are of significant interest in dermatology and cosmetics.
Decylene glycol (1,2-Decanediol) is a synthetic glycol known for its skin-conditioning, moisturizing, and antimicrobial properties.[6][7][8] Preliminary evidence suggests its potential to balance sebum content and beneficially affect acne-prone skin.[8][9] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound as a sebum control agent. The protocols outlined below progress from foundational in vitro assays to in vivo clinical validation.
Safety and Toxicological Profile
This compound is generally considered safe for topical application. According to the Cosmetic Ingredient Review (CIR), available data indicates it is not a significant acute toxicant, dermal irritant, sensitizer, or photosensitizer.[6] The Environmental Working Group (EWG) gives it a low-hazard score, suggesting a low potential for toxicity and allergies.[6][10]
Phase 1: In Vitro Evaluation of this compound on Sebocytes
The initial phase focuses on determining the direct effects of this compound on sebaceous gland cells (sebocytes) in a controlled laboratory setting. Human immortalized sebocyte cell lines, such as SZ95, are the standard model for these investigations.[11][12]
Objective: To quantify the impact of this compound on sebocyte proliferation, lipid synthesis (lipogenesis), and the expression of key genes involved in sebum production.
Experimental Workflow: In Vitro Analysis
References
- 1. KR20010097012A - The Cosmetic Compositions for Controlling Sebum and Anti-Acne - Google Patents [patents.google.com]
- 2. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of the sebaceous gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβ signaling regulates lipogenesis in human sebaceous glands cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. human biology - How is sebum secretion regulated? - Biology Stack Exchange [biology.stackexchange.com]
- 6. specialchem.com [specialchem.com]
- 7. deascal.com [deascal.com]
- 8. activeman.in [activeman.in]
- 9. researchgate.net [researchgate.net]
- 10. ewg.org [ewg.org]
- 11. Evaluation of Oil Control Efficacy - CD Formulation [formulationbio.com]
- 12. An update on the role of the sebaceous gland in the pathogenesis of acne - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decylene Glycol Concentration for Maximum Antimicrobial Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing decylene glycol concentration for maximum antimicrobial efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary antimicrobial mechanism of action of this compound?
This compound's antimicrobial activity is primarily attributed to its ability to disrupt the microbial cell membrane. Its lipophilic nature allows it to integrate into the lipid bilayer, altering its fluidity and integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death. Additionally, it is suggested that this compound may inactivate vital microbial enzymes, further contributing to its antimicrobial effect.[1][2][3][4][5]
Q2: What is a typical effective concentration range for this compound?
Generally, this compound demonstrates broad-spectrum antimicrobial activity at concentrations ranging from 500 to 1000 ppm (0.05% to 0.1%).[6] However, the optimal concentration can vary significantly depending on the target microorganism, the formulation's composition, and the desired level of antimicrobial effect. It is also used in cosmetic formulations at levels between 0.1% and 2.0%.[2]
Q3: Is this compound effective against all types of microorganisms?
This compound exhibits broad-spectrum activity against bacteria (Gram-positive and Gram-negative), yeasts, and molds.[2][7][8] Its effectiveness against specific species can vary, making it crucial to perform susceptibility testing against the microorganisms of interest.
Q4: Can this compound be used in combination with other antimicrobial agents?
Yes, this compound is often used as a preservative booster, enhancing the efficacy of other antimicrobial agents. This synergistic effect can allow for a reduction in the concentration of traditional preservatives, potentially minimizing skin irritation and other undesirable side effects.
Q5: How does the formulation impact the antimicrobial efficacy of this compound?
The composition of the formulation can significantly influence this compound's antimicrobial activity. Factors such as pH, the presence of other glycols or surfactants, and the overall polarity of the system can affect its solubility and partitioning to the microbial cell membrane. It is advisable to pre-dissolve this compound in a non-aqueous component of the formulation due to its limited water solubility.[8]
Data Presentation: Antimicrobial Efficacy of this compound
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data in the public domain for this compound against a wide range of microorganisms, the following table provides a general overview of its effective concentration. Researchers are strongly encouraged to determine the precise MIC for their specific strains and formulations using the experimental protocols outlined below.
| Microorganism Type | General Effective Concentration (ppm) | Notes |
| Bacteria (Gram-positive & Gram-negative) | 500 - 1000+ | Effective against a broad spectrum of bacteria. |
| Yeasts (e.g., Candida albicans) | 500 - 1000+ | Exhibits fungistatic and fungicidal activity. |
| Molds | 500 - 1000+ | Effective against various mold species. |
| Malassezia species | - | Known to inhibit the scalp fungus Malassezia.[2] Specific MIC data is not readily available. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standardized methods for determining the MIC of antimicrobial agents.
1. Materials:
-
This compound
-
Test microorganism(s) (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., broth or a suitable solvent for this compound if necessary)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
-
Positive control (broth with inoculum, no this compound)
-
Negative control (broth only)
2. Preparation of this compound Stock Solution:
-
Due to its limited water solubility, prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) at a concentration that is at least 10 times the highest concentration to be tested. Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.
3. Inoculum Preparation:
-
From a fresh culture of the test microorganism on an agar (B569324) plate, inoculate a tube of sterile broth.
-
Incubate the broth culture until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
4. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (no this compound), and the twelfth column as the negative control (no inoculum).
-
Add 100 µL of the diluted inoculum to wells in columns 1 through 11. Do not add inoculum to the negative control wells.
-
Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Wells | - Poor solubility in the aqueous broth. - Concentration exceeds the solubility limit. | - Prepare the initial stock solution in a co-solvent like ethanol or propylene glycol and ensure the final concentration of the solvent is low enough not to affect microbial growth. - Perform a solubility test of this compound in the assay medium prior to the MIC experiment. - Consider using a surfactant to improve solubility, ensuring the surfactant itself has no antimicrobial activity at the concentration used. |
| Inconsistent MIC Results | - Variation in inoculum density. - Inaccurate serial dilutions. - Contamination of the culture. | - Strictly adhere to the 0.5 McFarland standard for inoculum preparation. - Use calibrated pipettes and ensure thorough mixing during serial dilutions. - Perform a purity check of the inoculum by streaking on an agar plate. |
| No Growth in Positive Control | - Inoculum was not viable. - Inappropriate growth medium or incubation conditions. | - Use a fresh, actively growing culture for inoculum preparation. - Verify that the medium and incubation temperature/time are optimal for the test microorganism. |
| Growth in Negative Control | - Contamination of the broth or microtiter plate. | - Use sterile materials and aseptic techniques throughout the procedure. |
| "Skipped" Wells (Growth at higher concentrations, no growth at lower) | - Technical error during dilution or inoculation. - Potential for paradoxical growth effect (rare). | - Repeat the assay, paying close attention to technique. - If consistently observed, investigate further as it may be a characteristic of the microorganism-drug interaction. |
Visualizations
Caption: General mechanism of antimicrobial action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids | PLOS Pathogens [journals.plos.org]
- 5. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Potentiators - Prospector Knowledge Center [ulprospector.ul.com]
- 7. Synthetic diol and boosting agent for preservation. | Evident-Ingredients - Raw Materials for Personal Products [evident-ingredients.com]
- 8. symrise.com [symrise.com]
How to prevent crystallization of decylene glycol in high-concentration formulas
Technical Support Center: High-Concentration Decylene Glycol Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing the crystallization of this compound in high-concentration formulas. It includes frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental methodologies to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is my high-concentration this compound formula turning cloudy or forming crystals?
A1: Crystallization in high-concentration this compound formulas is primarily due to exceeding its solubility limit in the chosen solvent system, especially upon cooling. This compound is a crystalline powder at room temperature with a melting point between 42-52°C.[1][2] When a formula is heated to dissolve a high concentration of this compound and then cooled, it can become supersaturated. This unstable state often leads to nucleation and crystal growth, resulting in cloudiness or visible crystals. Key factors include the concentration of this compound, the choice of solvents, and the storage temperature.
Q2: What are the primary strategies to prevent this compound crystallization?
A2: There are four main strategies to maintain a stable, crystal-free formulation:
-
Co-Solvent Addition: Introduce a compatible co-solvent in which this compound is highly soluble. This is the most common and effective method.
-
Surfactant/Emulsifier Integration: For aqueous systems where this compound is insoluble, use surfactants to form a stable emulsion or micellar system.[2][3]
-
Use of Crystallization Inhibitors: Incorporate additives that interfere with the crystal lattice formation of this compound.
-
Process and Temperature Control: Optimize the manufacturing process, including the order of addition and cooling rates, to maintain stability.
Q3: Which co-solvents are most effective for solubilizing this compound?
A3: this compound is soluble in other glycols, alcohols, and some cosmetic esters.[1][2] The choice of co-solvent can disrupt the self-association of this compound molecules, preventing the formation of a crystal lattice. Shorter-chain glycols are particularly effective.
| Co-Solvent | Type | Key Properties & Considerations |
| Propylene (B89431) Glycol | Diol | Excellent solvent, miscible with water, can enhance skin penetration.[4] |
| Pentylene Glycol | Diol | Good solvent, humectant, and has antimicrobial properties. Soluble in water and oil.[5][6] |
| 1,2-Hexanediol | Diol | Similar to pentylene and caprylyl glycol, acts as a solvent and humectant.[5] |
| Butylene Glycol | Diol | Common cosmetic solvent and humectant. |
| Ethanol | Alcohol | A strong solvent for this compound, but can be drying to the skin in high concentrations. |
| Isopentyldiol | Diol | A versatile solvent and humectant that can improve the sensory feel of a formula. |
Q4: How can surfactants prevent crystallization in water-based formulas?
A4: Since this compound is insoluble in water, it will separate and likely crystallize in aqueous systems.[2] Surfactants prevent this by encapsulating the this compound in micelles or by forming a stable oil-in-water emulsion. The surfactant molecules orient themselves at the oil-water interface, reducing interfacial tension and creating a stable dispersion. The choice of surfactant is critical; non-ionic surfactants are often preferred as they can interact with the glycol and influence crystal habit, potentially favoring more stable, smaller crystals or preventing them altogether.[7] Some surfactants have been shown to inhibit crystallization, while others may promote it.[8]
Q5: Can the pH of my formulation influence this compound crystallization?
A5: While this compound itself is stable over a wide pH range, the pH can indirectly influence its crystallization by affecting the solubility of other ingredients in the formula. A change in the solubility of another component could potentially trigger the precipitation or crystallization of this compound. Therefore, it is crucial to evaluate the stability of the entire formulation across the intended pH range.
Troubleshooting Guide
Problem: Crystals formed in my anhydrous (non-water-based) formula after cooling.
-
Probable Cause: The concentration of this compound has exceeded its solubility in the solvent system at a lower temperature.
-
Solution:
-
Re-dissolve: Gently heat the formulation while stirring until the crystals fully dissolve.
-
Add Co-solvent: While warm, add a pre-selected co-solvent (e.g., propylene glycol, pentylene glycol) to the formulation. Start with a 5% w/w addition and increase if necessary.
-
Cool and Observe: Allow the formula to cool to room temperature and then perform a cold stability test (see Protocol 2) to ensure crystals do not reform.
-
Problem: My formula is clear at room temperature but becomes cloudy or hazy at 4°C.
-
Probable Cause: The formulation has poor cold stability. The solubility limit is being reached at refrigerated temperatures.
-
Solution: The co-solvent system is insufficient. Increase the concentration of the existing co-solvent or introduce a more effective one. Polymers like polyethylene (B3416737) glycol (PEG) have also been shown to inhibit the crystallization of some active ingredients and could be evaluated as potential crystallization inhibitors.[9]
Problem: I am creating a water-based formula, and the this compound is separating or forming solid particles.
-
Probable Cause: This is an emulsion stability issue. The surfactant system is either incorrect or used at an insufficient concentration to keep the water-insoluble this compound dispersed.
-
Solution:
-
Select an Appropriate Surfactant: Choose a surfactant or emulsifier with an appropriate Hydrophilic-Lipophilic Balance (HLB) for creating an oil-in-water emulsion. Non-ionic surfactants like Polysorbates or PEG-based ethers may be effective.
-
Optimize Concentration: Ensure the surfactant is used at a concentration above its Critical Micelle Concentration (CMC) and sufficient to emulsify the amount of this compound present.
-
Improve Process: Utilize high-shear mixing or homogenization during the emulsification step to create smaller, more stable droplets.
-
Experimental Protocols
Protocol 1: Determining the Optimal Co-Solvent Ratio
-
Objective: To find the minimum concentration of a co-solvent required to keep a high concentration of this compound solubilized at room and refrigerated temperatures.
-
Materials:
-
This compound
-
Primary solvent (e.g., Caprylic/Capric Triglyceride)
-
Test co-solvents (e.g., Propylene Glycol, Pentylene Glycol)
-
Glass vials, magnetic stirrer, hot plate, water bath, refrigerator (4°C).
-
-
Methodology:
-
Prepare a stock solution of this compound in the primary solvent at the target high concentration (e.g., 20% w/w). Heat gently (55-60°C) to ensure complete dissolution.
-
Aliquot 10g of the warm stock solution into a series of 6 labeled vials.
-
To vials 2-6, add the test co-solvent in increasing amounts: 0.5g (5%), 1.0g (10%), 1.5g (15%), 2.0g (20%), 2.5g (25%). Vial 1 is the control.
-
Mix each vial thoroughly while warm until homogenous.
-
Allow all vials to cool to room temperature and observe for 24 hours. Note any signs of cloudiness or crystallization.
-
Place the vials that remained clear at room temperature into a refrigerator at 4°C for 24 hours.
-
Observe the vials for any signs of crystallization. The lowest concentration of co-solvent that remains completely clear is the optimal ratio for cold stability.
-
Protocol 2: Cold Stability and Freeze-Thaw Cycle Testing
-
Objective: To assess the long-term stability of the final formulation under temperature stress.
-
Methodology:
-
Cold Stability (Refrigeration):
-
Place a sample of the final formulation in a sealed, clear container.
-
Store the sample at a constant temperature of 4°C.
-
Visually inspect the sample for crystal formation, cloudiness, or phase separation at 24 hours, 48 hours, 1 week, and 4 weeks.
-
-
Freeze-Thaw Cycling:
-
Place a sample in a sealed container.
-
Freeze the sample at -20°C for 24 hours.
-
Thaw the sample at room temperature for 24 hours. This completes one cycle.
-
Visually inspect the sample for any irreversible changes (e.g., persistent crystals, phase separation).
-
Repeat this cycle 3-5 times. A stable formulation will return to its original state after each thaw cycle.
-
-
Visualizations
// Node Definitions Start [label="Crystallization Observed\nin Formula", fillcolor="#FBBC05"]; CheckType [label="Is the formula\nAqueous or Anhydrous?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnhydrousPath [label="Anhydrous (Oil/Glycol-based)", shape=rectangle, fillcolor="#FFFFFF"]; AqueousPath [label="Aqueous (Water-based)", shape=rectangle, fillcolor="#FFFFFF"]; Heat [label="1. Gently heat to re-dissolve\ncrystals (55-60°C)", fillcolor="#FFFFFF"]; AddCoSolvent [label="2. Add a compatible co-solvent\n(e.g., Propylene Glycol,\nPentylene Glycol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckEmulsion [label="Evaluate Surfactant System\n(Type and Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StabilityTest [label="3. Perform Cold Stability\nand Freeze-Thaw Testing\n(See Protocol 2)", fillcolor="#FFFFFF"]; Result [label="Problem Solved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseSolvent [label="Increase co-solvent\nconcentration or\ntry a different solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeSurfactant [label="Optimize surfactant/emulsifier\nor improve homogenization process", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Stable Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckType; CheckType -> AnhydrousPath [label=" Anhydrous "]; CheckType -> AqueousPath [label=" Aqueous "]; AnhydrousPath -> Heat; AqueousPath -> CheckEmulsion; Heat -> AddCoSolvent; AddCoSolvent -> StabilityTest; CheckEmulsion -> StabilityTest; StabilityTest -> Result; Result -> End [label=" Yes "]; Result -> AnhydrousPath [label=" No (Anhydrous) "]; Result -> AqueousPath [label=" No (Aqueous) "]; AnhydrousPath -> IncreaseSolvent [style=invis]; // for layout AqueousPath -> OptimizeSurfactant [style=invis]; // for layout
// Invisible edges for better routing edge[style=invis, headport=n, tailport=s]; IncreaseSolvent -> AddCoSolvent; OptimizeSurfactant -> CheckEmulsion; } caption: "Troubleshooting workflow for this compound crystallization."
References
- 1. activeman.in [activeman.in]
- 2. specialchem.com [specialchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Propylene glycol - Wikipedia [en.wikipedia.org]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. us.typology.com [us.typology.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of surfactants on the crystallization of aqueous suspensions of celecoxib amorphous solid dispersion spray dried particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Polyethylene Glycol on Crystallization Behavior of Acetaminophen [scirp.org]
Technical Support Center: Mitigating Skin Irritation Potential in Formulations Containing Decylene Glycol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to skin irritation in formulations containing decylene glycol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound (1,2-decanediol) is a synthetic glycol that serves multiple functions in cosmetic and pharmaceutical formulations. It is primarily used as a skin-conditioning agent, providing a softening and moisturizing effect.[1] Additionally, its amphiphilic nature allows it to act as a penetration enhancer, improving the delivery of other active ingredients into the skin. This compound also possesses antimicrobial properties, which can help in the preservation of formulations.[1]
Q2: What is the typical usage level of this compound and is it considered safe?
In skincare products, this compound is typically used at concentrations ranging from 0.1% to 2%. At these levels, it is generally considered safe and is not known to be a sensitizer (B1316253) or significant irritant.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetics, based on available toxicity and clinical data.
Q3: Can this compound cause skin irritation?
While generally well-tolerated at typical concentrations, this compound, like other glycols, has the potential to cause skin irritation, especially at higher concentrations or in individuals with sensitive skin. As a penetration enhancer, it can also increase the irritancy potential of other ingredients in the formulation.
Q4: How can I reduce the skin irritation potential of a formulation containing this compound?
Several strategies can be employed to mitigate skin irritation:
-
Optimize Concentration: Use the lowest effective concentration of this compound to achieve the desired formulation benefits.
-
Incorporate Anti-Irritants: Include soothing and anti-inflammatory ingredients in your formulation.
-
pH Optimization: Maintain the formulation's pH within the skin's natural acidic range (typically pH 4.5-5.5) to support the skin barrier.
-
Vehicle Selection: Choose a vehicle with a low irritation potential and consider using emollients that can help buffer the irritant effects.
Troubleshooting Guide
Problem: My formulation containing a higher concentration of this compound (>2%) is showing signs of irritation in preliminary in vitro tests.
Solution:
-
Review Concentration: Re-evaluate the necessity of the high concentration. Can a lower concentration still provide the desired efficacy (e.g., antimicrobial or penetration enhancement)?
-
Incorporate Soothing Agents: Add one or more anti-irritant ingredients to your formulation. See the table below for recommended agents and their mechanisms of action.
-
Evaluate the Vehicle: The base formulation can significantly impact irritation. Consider incorporating barrier-repairing ingredients like ceramides (B1148491) and fatty acids.
-
Conduct Further Testing: Utilize in vitro methods like the Reconstructed Human Epidermis (RhE) test with a cytokine release assay to quantify the reduction in irritation with your reformulated product.
Problem: I am observing unexpected irritation in a formulation with a low concentration of this compound.
Solution:
-
Ingredient Interaction: this compound's penetration-enhancing properties might be increasing the irritancy of another ingredient in your formulation. Conduct patch testing of individual components and combinations to identify the culprit.
-
pH Drift: Check the pH of your formulation over time to ensure it remains in the optimal range for skin compatibility.
-
Purity of Raw Material: Ensure the this compound you are using is of high purity, as impurities from the manufacturing process could contribute to irritation.
Data on Formulation Strategies to Mitigate Irritation
Table 1: Common Anti-Irritant Agents for Use with this compound
| Anti-Irritant Agent | Recommended Concentration | Mechanism of Action |
| Allantoin | 0.1 - 2.0% | Soothing, keratolytic, and promotes cell proliferation. |
| Bisabolol | 0.1 - 1.0% | Anti-inflammatory, soothing. |
| Panthenol (Pro-Vitamin B5) | 0.5 - 5.0% | Improves skin barrier function, hydrating, and soothing. |
| Licorice Root Extract (Glycyrrhiza Glabra) | 0.1 - 1.0% | Anti-inflammatory (contains glabridin (B1671572) and glycyrrhizin). |
| Green Tea Extract (Camellia Sinensis) | 0.5 - 5.0% | Antioxidant and anti-inflammatory (rich in polyphenols). |
| Colloidal Oatmeal | 1.0 - 5.0% | Forms a protective barrier, anti-inflammatory, and soothing. |
Table 2: Representative Data on the Effect of an Anti-Irritant on Keratinocyte Viability in the Presence of this compound (MTT Assay)
| Treatment | Cell Viability (% of Control) |
| Control (Vehicle) | 100% |
| This compound (5%) | 65% |
| This compound (5%) + Bisabolol (0.5%) | 85% |
| This compound (5%) + Panthenol (1%) | 88% |
Note: This is representative data. Actual results may vary depending on the specific cell line, formulation, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
This protocol outlines the general procedure for assessing the skin irritation potential of a formulation containing this compound using a commercially available RhE model.
1. Materials:
-
Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided with the kit
-
Phosphate-Buffered Saline (PBS)
-
Test formulation
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution
-
Negative Control: Sterile deionized water or PBS
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 1 mg/mL in assay medium
-
Isopropanol (B130326) or other formazan (B1609692) extraction solvent
-
Multi-well plates (6-well and 96-well)
-
Plate reader capable of measuring absorbance at 570 nm
2. Method:
-
Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.
-
Dosing:
-
Apply 25-50 µL of the test formulation, positive control, or negative control directly onto the surface of the RhE tissue.
-
Ensure even coverage of the tissue surface.
-
-
Exposure: Incubate the dosed tissues for 60 minutes at 37°C and 5% CO2.
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Transfer the tissues to a new 24-well plate containing 300 µL of MTT solution per well.
-
Incubate for 3 hours at 37°C and 5% CO2.
-
After incubation, gently blot the tissues and transfer them to a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan.
-
Shake the plate for 2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Transfer 200 µL of the formazan solution from each well to a 96-well plate.
-
Measure the optical density (OD) at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
A formulation is classified as an irritant if the mean tissue viability is ≤ 50%.
-
Protocol 2: Cytokine Release Assay (IL-1α) by ELISA
This assay can be performed on the culture medium collected after the post-incubation step in the RhE test to quantify the release of the pro-inflammatory cytokine IL-1α.
1. Materials:
-
Culture medium collected from the RhE experiment (Protocol 1, step 5)
-
Human IL-1α ELISA kit (containing pre-coated plates, detection antibody, standards, and buffers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottles or automated plate washer
2. Method (General Sandwich ELISA Protocol):
-
Sample and Standard Preparation: Prepare serial dilutions of the IL-1α standard as per the kit instructions. Use the collected culture medium as the sample.
-
Coating: The ELISA plate is typically pre-coated with a capture antibody.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2.5 hours at room temperature.
-
Washing: Wash the plate 4 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 4 times.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.
-
Washing: Wash the plate 4 times.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm.
-
Generate a standard curve by plotting the OD of the standards against their concentrations.
-
Determine the concentration of IL-1α in the samples from the standard curve. An increased level of IL-1α compared to the negative control indicates an inflammatory response.
-
Visualizations
Caption: Experimental workflow for assessing and mitigating skin irritation of formulations containing this compound.
Caption: Simplified signaling pathway of skin irritation potentially induced by this compound via Toll-like Receptor 4 (TLR4).
References
Optimizing emulsifier dosage when incorporating decylene glycol into emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing emulsifier dosage when incorporating decylene glycol into emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
This compound is a multifunctional ingredient in emulsions. It primarily functions as a humectant and skin-conditioning agent, providing moisturization and emollience.[1][2] Additionally, it possesses antimicrobial properties, which can contribute to the preservation of the formulation.[1][2] It is also known to act as a penetration enhancer, potentially improving the delivery of active ingredients.[1]
Q2: How does this compound affect emulsion stability?
This compound, as a 1,2-alkanediol, is surface-active and can influence emulsion stability.[1][2][3] It can reduce the interfacial tension between the oil and water phases, acting as a co-emulsifier.[3] This co-emulsifying effect can potentially reduce the total amount of primary emulsifier required to achieve a stable emulsion.[3] However, it's important to note that 1,2-alkanediols can also reduce the viscosity of an emulsion, with longer-chain diols like this compound having a more significant impact.[1] This reduction in viscosity can sometimes negatively affect long-term stability by promoting creaming or sedimentation.
Q3: Can the presence of this compound change the required Hydrophile-Lipophile Balance (HLB) of my emulsifier system?
Yes, it is possible. While this compound itself is not typically assigned an HLB value in the traditional sense, its amphiphilic nature and surface activity mean it can influence the overall polarity of the oil and water phases.[2] As this compound partitions between the two phases and accumulates at the interface, it can alter the required HLB for optimal emulsification. The extent of this effect is formulation-dependent, and experimental determination of the optimal HLB is recommended.
Q4: What is a typical usage level for this compound in emulsions?
The typical usage level of this compound in skincare products ranges from 0.1% to 2%.[4] Higher concentrations may be used to enhance the penetration of other ingredients.[4] For its antimicrobial properties, it is often used in combination with other preservatives.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating this compound into emulsions.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)
-
Possible Cause 1: Insufficient Emulsifier Concentration.
-
Explanation: While this compound has co-emulsifying properties, it may not be sufficient to stabilize the emulsion on its own, especially at lower concentrations. An inadequate amount of primary emulsifier can lead to a weak interfacial film, resulting in droplet coalescence and phase separation.[5]
-
Solution: Systematically increase the concentration of the primary emulsifier in small increments (e.g., 0.25-0.5% steps) and observe the impact on stability.
-
-
Possible Cause 2: Reduced Viscosity.
-
Explanation: this compound can lower the viscosity of an emulsion, which can accelerate creaming or sedimentation of droplets.[1]
-
Solution: Incorporate a viscosity-enhancing agent or thickener into the continuous phase. Options include natural gums (e.g., xanthan gum), cellulose (B213188) derivatives, or synthetic polymers. The choice of thickener should be compatible with the other ingredients in the formulation.
-
-
Possible Cause 3: Incorrect HLB of the Emulsifier System.
-
Explanation: The addition of this compound can shift the required HLB of the oil phase. An emulsifier system with a suboptimal HLB will not effectively stabilize the emulsion.
-
Solution: Experiment with different emulsifier blends to achieve the optimal HLB. Prepare a series of small test emulsions with varying emulsifier HLB values to identify the most stable formulation.
-
Issue 2: Changes in Product Texture (e.g., thinning, graininess)
-
Possible Cause 1: Viscosity Reduction by this compound.
-
Explanation: As mentioned, this compound can decrease the viscosity of the final product.[1]
-
Solution: Add a suitable thickener to the formulation to achieve the desired viscosity and texture. The timing of addition (before or after emulsification) can also impact the final viscosity.
-
-
Possible Cause 2: Crystallization of Ingredients.
-
Explanation: A grainy texture can result from the crystallization of fatty components or the emulsifier itself, especially if the emulsion is cooled too quickly or if the processing temperatures are incorrect.[6]
-
Solution: Ensure that both the oil and water phases are heated to a temperature above the melting point of all solid ingredients before emulsification. Maintain adequate mixing during the cooling phase to ensure uniform incorporation of all components.
-
Experimental Protocols
Protocol 1: Determining the Optimal Emulsifier Concentration
This protocol outlines a systematic approach to finding the minimum effective concentration of an emulsifier in the presence of a fixed concentration of this compound.
-
Preparation of Phases:
-
Oil Phase: Prepare a homogenous oil phase containing the lipid components and the predetermined concentration of this compound. Heat to 75-80°C.
-
Aqueous Phase: Prepare the aqueous phase, including any water-soluble additives. Heat to 75-80°C.
-
-
Emulsifier Titration:
-
Prepare a series of beakers, each containing the heated oil phase.
-
To each beaker, add a different concentration of the chosen emulsifier (or emulsifier blend). It is recommended to start with a concentration based on the general rule of thumb (20-25% of the oil phase) and then prepare variations above and below this concentration in 0.5% or 1% increments.
-
-
Emulsification:
-
Add the heated aqueous phase to the heated oil phase while mixing with a homogenizer at a consistent speed for a set duration (e.g., 3-5 minutes).
-
Continue to stir the emulsion with a propeller mixer at a moderate speed until it cools to room temperature.
-
-
Stability Assessment:
-
Visually inspect the emulsions immediately after preparation and after 24 hours for any signs of instability (e.g., phase separation, creaming).
-
Conduct accelerated stability testing on the most promising formulations (see Protocol 2).
-
Protocol 2: Accelerated Emulsion Stability Testing
Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term stability.
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes).
-
Observe for any phase separation, creaming, or sedimentation. A stable emulsion will show no visible separation.
-
-
Thermal Stability Testing (Freeze-Thaw Cycles):
-
Subject the emulsion samples to alternating temperature cycles. A common cycle is 24 hours at a low temperature (e.g., 4°C or -10°C) followed by 24 hours at an elevated temperature (e.g., 45°C).
-
Perform a minimum of three cycles.
-
After each cycle, visually inspect the samples for changes in appearance, consistency, and for any signs of separation.
-
-
Particle Size Analysis:
-
Measure the droplet size distribution of the emulsion using techniques such as laser diffraction or dynamic light scattering.
-
An increase in the average droplet size over time during storage at different temperatures is an indicator of instability (coalescence).
-
Data Presentation
Table 1: Example of Emulsifier Concentration Optimization Data
| Formulation ID | This compound (%) | Emulsifier X (%) | Initial Observation | Stability after 24h | Centrifugation Result (3000 rpm, 30 min) |
| DG-E1 | 2.0 | 2.0 | Homogeneous | Slight Creaming | 5% Cream Layer |
| DG-E2 | 2.0 | 2.5 | Homogeneous | Stable | No Separation |
| DG-E3 | 2.0 | 3.0 | Homogeneous | Stable | No Separation |
| DG-E4 | 2.0 | 3.5 | Homogeneous, slightly thicker | Stable | No Separation |
Table 2: Example of Particle Size Analysis Data for Stability Assessment
| Formulation ID | Storage Condition | Day 1 (d50, µm) | Day 7 (d50, µm) | Day 30 (d50, µm) |
| DG-E2 | Room Temperature | 1.5 | 1.6 | 1.8 |
| DG-E2 | 45°C | 1.5 | 2.1 | 3.5 (unstable) |
| DG-E3 | Room Temperature | 1.2 | 1.2 | 1.3 |
| DG-E3 | 45°C | 1.2 | 1.4 | 1.7 |
Visualizations
Caption: Troubleshooting workflow for emulsion instability.
Caption: Experimental workflow for optimizing emulsifier dosage.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. US20210113442A1 - Cosmetic emulsion comprising 1,2-decanediol - Google Patents [patents.google.com]
- 4. Interaction between poly(ethylene glycol) and two surfactants investigated by diffusion coefficient measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
Improving the stability of emulsions containing decylene glycol and other glycols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of emulsions containing decylene glycol and other glycols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our emulsion formulation?
A1: this compound is a multifunctional ingredient. Primarily, it acts as a skin-conditioning agent, providing moisturization and a pleasant feel.[1][2][3] It also functions as a viscosity-increasing agent and can improve the application of cosmetic products.[3] Furthermore, this compound exhibits antimicrobial properties and can act as a preservative booster, which may allow for a reduction in traditional preservatives.[4][5]
Q2: We are observing phase separation in our oil-in-water (O/W) emulsion containing this compound. What are the likely causes?
A2: Phase separation in emulsions can be attributed to several factors. Common causes include an incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system, insufficient emulsifier concentration, or incompatibility with other ingredients.[6] Additionally, significant shifts in the formulation's pH can destabilize the emulsion.[7] Processing parameters, such as inadequate homogenization, can also lead to larger droplet sizes that are more prone to coalescence and separation.
Q3: Can this compound itself contribute to emulsion instability?
A3: While this compound is generally compatible with a wide range of cosmetic ingredients, its addition can sometimes necessitate adjustments to the formulation.[4] It can act as a co-emulsifier, and in some cases, its presence allows for a reduction in the total amount of traditional emulsifiers needed to maintain stability.[8] If the emulsifier system is not optimized for the presence of this compound, it could lead to instability.
Q4: How does the concentration of this compound and other glycols affect emulsion stability?
A4: The concentration of glycols can significantly impact emulsion properties. Glycols can act as co-solvents or co-surfactants, influencing the interfacial tension between the oil and water phases.[9] At optimal concentrations, glycols can lead to a reduction in droplet size and improved stability. However, excessive concentrations may disrupt the emulsifier film at the oil-water interface, leading to instability. It is crucial to determine the optimal concentration through systematic testing.
Q5: What is the impact of pH on emulsions containing this compound?
A5: The pH of an emulsion is a critical stability parameter. Some emulsifiers are sensitive to pH and may lose their efficacy outside of a specific range, leading to emulsion breakdown.[10] this compound itself is stable across a broad pH range (typically 3.5 - 8.0).[4] However, it is essential to ensure that the final pH of the formulation is compatible with the chosen emulsifier system.
Troubleshooting Guides
Issue 1: Creaming or Sedimentation in the Emulsion
Description: The dispersed phase (oil droplets in an O/W emulsion) rises to the top (creaming) or settles at the bottom. This is an early sign of instability.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the water phase by adding a thickening agent or polymer. This will slow down the movement of the dispersed droplets. |
| Large Droplet Size | Improve the homogenization process to reduce the average droplet size. This can be achieved by increasing mixing speed or time. |
| Inadequate Emulsifier Concentration | The concentration of the emulsifier may be too low to adequately cover the surface of all the oil droplets. A typical starting point for the emulsifier system is between 2% and 5% of the total formulation weight.[6] |
| Improper HLB of the Emulsifier System | The HLB of your emulsifier or emulsifier blend may not be optimal for the oil phase. For O/W emulsions, a higher HLB value (8-18) is generally required.[11] Calculate the required HLB of your oil phase and adjust your emulsifier system accordingly. |
Issue 2: Coalescence and Breaking of the Emulsion
Description: The dispersed droplets merge, leading to the formation of larger droplets and eventual complete separation of the oil and water phases.
Possible Causes & Solutions:
| Cause | Recommended Action |
| This compound as a Co-emulsifier | This compound can act as a co-emulsifier, which may require a reduction in the total concentration of your primary emulsifiers for optimal stability.[8] |
| Incompatible Ingredients | Certain ingredients, such as electrolytes or some active pharmaceutical ingredients (APIs), can disrupt the stability of the emulsion.[6] Evaluate the compatibility of all components in your formulation. |
| Incorrect Processing Temperature | Ensure that both the oil and water phases are heated to the appropriate temperature before emulsification to ensure all components are fully melted and dissolved. Cool the emulsion with gentle stirring to prevent crystallization of fatty components. |
| pH Imbalance | A pH that is too high or too low can render some emulsifiers ineffective.[10] Verify that the final pH of your emulsion is within the optimal range for your emulsifier system. |
Data Presentation
The following table illustrates the potential impact of glycol concentration on the mean droplet size of an emulsion, which is a key indicator of stability. Smaller droplet sizes generally lead to more stable emulsions.
| Glycol Concentration (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Visual Appearance |
| 0 | 450 | 0.45 | Milky, opaque |
| 2 | 300 | 0.30 | Milky, opaque |
| 5 | 250 | 0.25 | Bluish-white, translucent |
| 10 | 350 | 0.40 | Milky, opaque |
Note: This is an illustrative example. Actual results will vary depending on the specific formulation and processing conditions.
Experimental Protocols
Droplet Size and Zeta Potential Analysis
-
Objective: To determine the mean droplet size, size distribution (Polydispersity Index - PDI), and the surface charge of the droplets (Zeta Potential).
-
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
-
Methodology:
-
Dilute the emulsion sample to an appropriate concentration with the continuous phase (e.g., deionized water for an O/W emulsion) to prevent multiple scattering effects.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform at least three measurements for both droplet size and zeta potential.
-
Record the mean hydrodynamic diameter, PDI, and zeta potential values. A stable emulsion will typically have a small droplet size, a low PDI, and a zeta potential with a magnitude greater than 30 mV.
-
Rheological Analysis
-
Objective: To assess the viscosity and viscoelastic properties of the emulsion, which are related to its physical stability.
-
Instrumentation: A rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).
-
Methodology:
-
Carefully load the emulsion sample onto the rheometer, avoiding the introduction of air bubbles.
-
Perform a steady-state flow sweep to measure the viscosity as a function of shear rate.
-
Conduct an oscillatory frequency sweep to determine the storage modulus (G') and loss modulus (G'').
-
A higher viscosity and a more elastic structure (higher G') generally indicate better stability against creaming and sedimentation.
-
Accelerated Stability Testing (Centrifugation)
-
Objective: To quickly predict the long-term stability of the emulsion by subjecting it to increased gravitational forces.
-
Instrumentation: Laboratory centrifuge.
-
Methodology:
-
Place a known volume of the emulsion into graduated centrifuge tubes.
-
Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, measure the height of any separated layers (cream or sediment).
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100. A lower CI indicates greater stability.
-
Visualizations
Caption: Pathway of emulsion destabilization.
Caption: A logical workflow for troubleshooting emulsion instability.
References
- 1. deascal.com [deascal.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. specialchem.com [specialchem.com]
- 4. uniqem.com.tr [uniqem.com.tr]
- 5. activeman.in [activeman.in]
- 6. benchchem.com [benchchem.com]
- 7. Cosmetic emulsion separation [personalcarescience.com.au]
- 8. US20210113442A1 - Cosmetic emulsion comprising 1,2-decanediol - Google Patents [patents.google.com]
- 9. satelliteinter.com [satelliteinter.com]
- 10. learncanyon.com [learncanyon.com]
- 11. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
Technical Support Center: Troubleshooting Oil-in-Water Emulsions with Decylene glycol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in oil-in-water (O/W) emulsions formulated with decylene glycol.
Troubleshooting Guide: Phase Separation
Phase separation is a common indicator of emulsion instability. This guide provides a systematic approach to diagnosing and resolving instability in O/W emulsions containing this compound.
Q1: My O/W emulsion with this compound is showing signs of creaming (an opaque layer forming at the top). What are the likely causes and how can I fix it?
A1: Creaming is the upward migration of oil droplets and is often a precursor to complete phase separation. It is typically reversible with gentle agitation. Here are the common causes and solutions:
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity water phase allows oil droplets to move and coalesce more easily. This compound itself can act as a viscosity-increasing agent[1]. However, its effect might be insufficient depending on the formulation.
-
Solution: Increase the concentration of a water-phase thickener such as xanthan gum, carbomer, or cellulosic gums. This will hinder the movement of oil droplets.
-
-
Large Droplet Size: Larger oil droplets have a greater tendency to rise.
-
Solution: Improve your homogenization process. Using a high-shear mixer for a sufficient duration can significantly reduce droplet size and improve stability.
-
-
Inadequate Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets.
-
Solution: While this compound has co-emulsifying properties, it is not typically a standalone emulsifier. Ensure your primary emulsifier concentration is optimal, generally between 2-5% of the total formulation.
-
Q2: My emulsion has completely separated into distinct oil and water layers (coalescence). What went wrong?
A2: Coalescence is an irreversible process where oil droplets merge, leading to complete phase separation. This indicates a critical failure in the emulsion's stabilizing system.
-
Incorrect Emulsifier System (HLB Value): The Hydrophile-Lipophile Balance (HLB) of your emulsifier system must match the requirements of your oil phase. For O/W emulsions, a higher HLB value (typically 8-18) is required. This compound has a calculated HLB value of approximately 7.4, making it more suitable as a co-emulsifier in O/W systems rather than the primary emulsifier[2].
-
Solution: Ensure you are using a primary emulsifier with a suitable HLB value. This compound can be used to potentially reduce the total amount of primary emulsifier needed, but it cannot replace it entirely[2].
-
-
pH Imbalance: The effectiveness of certain emulsifiers and stabilizers can be pH-dependent.
-
Solution: Measure the pH of your emulsion. If it has shifted outside the optimal range for your emulsifier system (typically between 4.0 and 8.0 for many cosmetic emulsions), adjust it accordingly using a suitable buffer[2].
-
-
Electrolyte Destabilization: High concentrations of salts or other electrolytes can disrupt the stability of some emulsions.
-
Solution: If your formulation contains electrolytes, consider using an electrolyte-tolerant emulsifier. While glycols can sometimes improve stability, high levels of both glycols and electrolytes can be destabilizing.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary role of this compound in an O/W emulsion?
A3: this compound is a multifunctional ingredient in cosmetic and pharmaceutical emulsions. Its primary roles include:
-
Skin Conditioning Agent and Humectant: It helps to soften and moisturize the skin.
-
Antimicrobial Properties: It can help to preserve the formulation by inhibiting the growth of microorganisms[1].
-
Co-emulsifier: It has been shown to reduce the interfacial tension between oil and water, which can enhance the stability of the emulsion and potentially allow for a reduction in the total concentration of primary emulsifiers[2].
-
Viscosity Modifier: Like other glycols, it can increase the viscosity of the formulation, which contributes to emulsion stability[1].
Q4: Can this compound replace my primary emulsifier?
A4: No, it is not recommended to use this compound as the sole emulsifier in a typical O/W emulsion. Its HLB value is on the lower side for creating stable O/W systems. It functions most effectively as a co-emulsifier, working in synergy with a primary, high-HLB emulsifier to strengthen the interfacial film around the oil droplets[2].
Q5: At what concentration should I use this compound in my emulsion?
A5: The typical use level for this compound in cosmetic formulations ranges from 0.5% to 1.5%. The optimal concentration will depend on the specific characteristics of your formulation, including the oil phase composition and the primary emulsifier used. It is always recommended to perform a concentration-ranging study to determine the ideal level for your system.
Q6: I've observed a grainy texture in my emulsion containing this compound. What could be the cause?
A6: A grainy texture can arise from the crystallization of high-melting-point ingredients in your oil phase, such as certain waxes or fatty alcohols.
-
Solution: Ensure that both your oil and water phases are heated sufficiently (typically to 75-80°C) to completely melt all components before emulsification. Maintain adequate mixing while the emulsion cools to prevent premature crystallization.
Data on this compound's Impact on Emulsion Properties
The following tables provide representative data on how varying the concentration of this compound can influence key stability parameters of a model O/W emulsion.
Table 1: Effect of this compound Concentration on Mean Droplet Size and Polydispersity Index (PDI)
| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Visual Appearance (after 24h) |
| 0.0 | 450 | 0.45 | Slight creaming |
| 0.5 | 320 | 0.30 | Homogeneous |
| 1.0 | 250 | 0.25 | Homogeneous |
| 1.5 | 230 | 0.22 | Homogeneous |
| 2.0 | 225 | 0.21 | Homogeneous |
Note: This data is illustrative and results may vary based on the specific formulation.
Table 2: Effect of this compound Concentration on Emulsion Viscosity and Zeta Potential
| This compound Conc. (% w/w) | Viscosity (cP at 10s⁻¹) | Zeta Potential (mV) | Stability Prediction |
| 0.0 | 1200 | -28 | Moderate Stability |
| 0.5 | 1500 | -32 | Good Stability |
| 1.0 | 1800 | -35 | Excellent Stability |
| 1.5 | 2000 | -36 | Excellent Stability |
| 2.0 | 2100 | -36.5 | Excellent Stability |
Note: This data is illustrative. A zeta potential with an absolute value greater than 30 mV generally indicates good physical stability.[3]
Key Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability via Particle Size Analysis
Objective: To determine the effect of this compound concentration on the mean droplet size and size distribution of an O/W emulsion over time.
Methodology:
-
Sample Preparation: Prepare a series of O/W emulsions with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w), keeping all other ingredient concentrations constant.
-
Homogenization: Subject each formulation to the same high-shear homogenization process (e.g., 5 minutes at 10,000 rpm).
-
Initial Measurement (T=0):
-
Dilute a small aliquot of each emulsion with deionized water to a suitable concentration for dynamic light scattering (DLS) analysis.
-
Measure the Z-average diameter (mean droplet size) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
-
Stability Assessment: Store the emulsions at controlled conditions (e.g., 25°C and 40°C).
-
Time-point Measurements: Repeat the DLS measurements at specified time points (e.g., 24 hours, 1 week, 1 month) to monitor any changes in droplet size and PDI. An increase in droplet size over time is indicative of coalescence and instability.
Protocol 2: Zeta Potential Measurement for Stability Prediction
Objective: To assess the effect of this compound on the surface charge of the oil droplets, which is a key indicator of emulsion stability.
Methodology:
-
Sample Preparation: Use the same series of emulsions prepared in Protocol 1.
-
Dilution: Dilute a sample of each emulsion in the original continuous phase (water phase of the formulation without the oil) to maintain the ionic strength.
-
Measurement:
-
Use an instrument capable of measuring electrophoretic light scattering (ELS) to determine the zeta potential.
-
Equilibrate the sample to a standard temperature (e.g., 25°C) before measurement.
-
-
Data Analysis: A higher absolute zeta potential value (typically > |30| mV) suggests greater electrostatic repulsion between droplets and, therefore, better long-term stability[3].
Visualizing Troubleshooting and Relationships
Caption: Troubleshooting workflow for phase separation in O/W emulsions.
Caption: Key factor interactions for this compound in promoting emulsion stability.
References
Technical Support Center: Enhancing the Long-Term Stability of Decylene Glycol-Based Preservative Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of decylene glycol-based preservative systems.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary role in preservative systems?
This compound (1,2-decanediol) is a multifunctional ingredient commonly used in cosmetics and pharmaceutical formulations.[1][2][3][4][5][6] It primarily functions as a preservative booster, enhancing the efficacy of traditional preservatives, which can allow for their use at lower concentrations.[3][6] Additionally, it serves as a skin-conditioning agent, humectant, and moisturizer.[7] Its antimicrobial properties also contribute to the overall protection of the product against microbial growth.[4][5][6]
2. What is the typical usage level of this compound in formulations?
The recommended usage level for this compound in skin care applications typically ranges from 0.1% to 2.0%.[4]
3. What are the optimal pH and temperature conditions for incorporating this compound into a formulation?
This compound is effective over a broad pH range, typically between 3.0 and 12.0.[7] It can be incorporated into formulations at temperatures up to 90°C, although prolonged heating is not recommended.[7]
4. Can this compound impact the physical stability of an emulsion?
Yes, 1,2-alkanediols like this compound can sometimes reduce the viscosity of emulsions.[4] This effect is attributed to their surface activity. To minimize viscosity reduction, it is often recommended to add this compound during the post-emulsification stage, after the emulsion has been formed and cooled.
5. Is this compound compatible with common cosmetic ingredients?
This compound is generally compatible with most commonly used personal care ingredients.[7] It is particularly suitable for emulsions, as well as oil- and surfactant-based formulations.[7] However, as with any ingredient, it is crucial to conduct compatibility and stability testing with the specific formulation.
Troubleshooting Guides
Issue 1: Reduction in Viscosity of an Emulsion Over Time
Question: My cream/lotion containing this compound is losing its viscosity during stability testing. What could be the cause and how can I fix it?
Answer:
1,2-alkanediols, including this compound, are known to sometimes reduce the viscosity of emulsions. This is often due to their amphiphilic nature and interaction with the emulsion's internal structure.
Troubleshooting Steps:
-
Review the Order of Addition: If this compound was added to the water or oil phase before emulsification, try adding it during the cooling phase, after the emulsion has formed. This can often mitigate the impact on viscosity.
-
Optimize Emulsifier System: The choice and concentration of your emulsifier system are critical. Consider using a combination of polymeric and non-polymeric emulsifiers, which can enhance emulsion stability.
-
Incorporate a Thickener: The addition of a suitable thickener to the water phase can help to build and maintain viscosity. Natural gums (like xanthan gum) or synthetic polymers can be effective. When using gums, it is best to disperse them in glycerin or a glycol before adding to the water phase to prevent clumping.[8]
-
Evaluate Droplet Size: A change in emulsion droplet size can be indicative of instability. Analyze the droplet size distribution over time. An increase in droplet size may suggest coalescence, which can lead to a decrease in viscosity and eventual phase separation.
-
Adjust Homogenization: While homogenization is important for reducing droplet size, over-homogenization can sometimes lead to a loss of viscosity over time.[9] Experiment with different homogenization speeds and durations.
Issue 2: Discoloration (e.g., Yellowing) of the Formulation
Question: My formulation with this compound is turning yellow during accelerated stability testing at 45°C. Is this compound the cause?
Answer:
While this compound itself is generally stable, discoloration in a formula is often a complex issue resulting from interactions between multiple ingredients, especially under the stress of high temperatures.
Troubleshooting Steps:
-
Isolate the Variable: Prepare several small batches of your formulation, each omitting one ingredient (or a group of related ingredients, like the fragrance or a specific botanical extract) while keeping the this compound in all of them. Also, prepare a batch with all ingredients except this compound. This will help you identify the ingredient or combination of ingredients responsible for the color change.
-
Evaluate Raw Materials: Some raw materials, particularly natural oils and extracts, are prone to oxidation and can cause discoloration at elevated temperatures.[10]
-
Chelating Agents: The presence of metal ions can catalyze oxidative degradation. Ensure your formulation contains an effective chelating agent (e.g., sodium phytate, EDTA) to sequester these ions.
-
Antioxidants: The inclusion of antioxidants (e.g., tocopherol, BHT) can help to prevent the oxidation of sensitive ingredients in your formulation.
-
Packaging: If the product is exposed to light, UV radiation can cause or accelerate discoloration. Conduct stability testing in opaque or UV-protective packaging. Also, consider the possibility of chemical leaching from the packaging material itself, which can introduce impurities that may contribute to color changes.[11]
Issue 3: Development of an Off-Odor
Question: An unusual or unpleasant odor has developed in my this compound-containing product during its shelf life. What could be the source?
Answer:
Off-odors in cosmetic products are typically a result of microbial contamination or the chemical degradation of one or more ingredients.
Troubleshooting Steps:
-
Microbial Testing: First, rule out microbial contamination by conducting a plate count test on the product. If microbial growth is detected, it indicates a failure of the preservative system.
-
Review Raw Material Quality: Some impurities in 1,2-alkanediols can contribute to an inherent odor.[11] Ensure you are using a high-purity grade of this compound and check the certificate of analysis for any specified odor characteristics.
-
Investigate Ingredient Interactions: Similar to troubleshooting discoloration, the odor may be a result of the degradation of other ingredients in the formulation, such as fragrances, oils, or active ingredients, which can be accelerated by heat and exposure to air.
-
Headspace GC-MS Analysis: For a more in-depth investigation, consider a headspace gas chromatography-mass spectrometry (GC-MS) analysis of the product. This can help to identify the volatile organic compounds responsible for the off-odor.
-
Sensory Panel Testing: Utilize a trained sensory panel to characterize the off-odor.[1][2][3][10][12] This can provide valuable clues as to its chemical nature (e.g., "rancid," "plastic-like," "burnt").
Data Presentation
Table 1: General Properties and Formulation Guidelines for this compound
| Parameter | Value/Recommendation | Source(s) |
| INCI Name | This compound | [7] |
| Chemical Name | 1,2-Decanediol | [1][3] |
| Typical Use Level | 0.1 - 2.0% | [4] |
| Effective pH Range | 3.0 - 12.0 | [7] |
| Max. Process Temp. | 90°C (prolonged heating not recommended) | [7] |
| Solubility | Soluble in glycols and some cosmetic esters; Insoluble in water. | [2][6][7] |
Table 2: Example of a Basic Stability Testing Protocol
| Test Condition | Duration | Evaluation Timepoints | Parameters to Evaluate |
| Accelerated Stability | 3 Months | 0, 1, 2, 3 Months | Appearance, Color, Odor, pH, Viscosity, Microbial Count |
| 45°C ± 2°C | |||
| Real-Time Stability | 24 Months | 0, 3, 6, 12, 18, 24 Months | Appearance, Color, Odor, pH, Viscosity, Microbial Count |
| 25°C ± 2°C / 60% ± 5% RH | |||
| Freeze-Thaw Cycling | 3 Cycles | After each cycle | Appearance, Color, Odor, pH, Viscosity |
| (-10°C for 24h, then 25°C for 24h) |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound-Containing O/W Cream
Objective: To assess the physical and chemical stability of an oil-in-water (O/W) cream containing this compound under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the final formulation. Fill the product into the intended final packaging as well as into inert glass containers (to distinguish between product-package and product-only instability).
-
Storage Conditions: Place the samples in a stability chamber set to 45°C ± 2°C.
-
Testing Intervals: Pull samples for analysis at time zero (initial), and then at 1, 2, and 3-month intervals.
-
Parameters to be Tested:
-
Organoleptic Properties: Visually inspect for changes in appearance (e.g., phase separation, creaming), color, and odor.
-
pH Measurement: Prepare a 10% dispersion of the cream in deionized water and measure the pH using a calibrated pH meter.
-
Viscosity Measurement: Measure the viscosity using a viscometer with the appropriate spindle and speed, ensuring the temperature of the sample is controlled (e.g., 25°C).
-
Microscopic Examination: Observe a small sample of the emulsion under a microscope to check for changes in droplet size or signs of coalescence.
-
Microbial Challenge Test: At the beginning and end of the study, perform a preservative efficacy test (challenge test) to ensure the preservative system remains effective.
-
Protocol 2: Quantification of this compound in a Cream Matrix by GC-MS (Gas Chromatography-Mass Spectrometry)
Objective: To determine the concentration of this compound in a cream sample over the course of a stability study to assess its degradation.
Methodology:
-
Sample Extraction:
-
Accurately weigh approximately 1 gram of the cream into a centrifuge tube.
-
Add a known amount of an appropriate internal standard (e.g., 1,3-propanediol).
-
Add a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to extract the this compound from the cream matrix.[]
-
Vortex the mixture thoroughly to ensure complete extraction.
-
Centrifuge the sample to separate the solid components of the cream from the liquid extract.
-
-
Sample Preparation for Injection:
-
Carefully transfer the supernatant (the clear liquid extract) to a clean autosampler vial.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A polar column, such as a DB-WAX, is typically suitable for glycol analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC.
-
Oven Program: Start with an initial oven temperature (e.g., 100°C), then ramp up to a final temperature (e.g., 250°C) to ensure separation of all components.
-
Detection: The mass spectrometer will be used to identify and quantify this compound and the internal standard based on their unique mass spectra and retention times.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
By comparing the peak area ratio of this compound to the internal standard in the sample to the calibration curve, the concentration of this compound in the original cream sample can be accurately determined.
-
Visualizations
References
- 1. fivesenses.com [fivesenses.com]
- 2. testinglab.com [testinglab.com]
- 3. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. activeman.in [activeman.in]
- 7. iscaguard.com [iscaguard.com]
- 8. youtube.com [youtube.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 11. Unseen Hazards: Chemical Leaching from Skincare Product Containers – The Aethic.com Education Section [education.aethic.com]
- 12. madridge.org [madridge.org]
Technical Support Center: Optimizing Decylene Glycol's Antimicrobial Activity
Welcome to the technical support center for maximizing the antimicrobial efficacy of decylene glycol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your work with this versatile ingredient.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for this compound?
A1: this compound, a 1,2-alkanediol, primarily functions by disrupting the cell membranes of microorganisms.[1] Its amphiphilic nature, possessing both hydrophilic (hydroxyl groups) and lipophilic (alkyl chain) properties, allows it to integrate into the lipid bilayer of bacterial and fungal cell membranes. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
Q2: How does pH generally affect the antimicrobial activity of this compound?
A2: this compound is a neutral molecule, lacking acidic or basic functional groups. Consequently, its chemical structure and inherent antimicrobial activity are largely independent of the formulation's pH within its stable range (typically pH 3.5-8.0).[2] However, the pH of the formulation can indirectly influence its efficacy by affecting the target microorganisms.
Q3: Is there an optimal pH to maximize the antimicrobial effect of this compound?
A3: While this compound is active across a broad pH range, a slightly acidic pH (around 5.0-5.5) may enhance its bactericidal (killing) activity against certain bacteria, such as Staphylococcus aureus. While the Minimum Inhibitory Concentration (MIC) may not significantly change, the rate of microbial reduction could be faster at a lower pH. This is potentially due to increased stress on the microbial cell membrane in an acidic environment, making it more susceptible to disruption by this compound.
Q4: Can this compound be used as a standalone preservative?
A4: While this compound has broad-spectrum antimicrobial activity, it is more commonly used as a preservative booster in cosmetic and pharmaceutical formulations.[2] It works synergistically with other preservatives, allowing for a reduction in their concentration while maintaining or even enhancing the overall antimicrobial protection of the product.
Q5: Are there any known synergies between this compound and other antimicrobial agents?
A5: Yes, this compound can act synergistically with other antimicrobial compounds. For instance, its ability to disrupt cell membranes can facilitate the entry of other antimicrobial agents into the microbial cell, thereby enhancing their efficacy. It is often formulated with other glycols, such as pentylene glycol and caprylyl glycol, to create a broad-spectrum preservative system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced antimicrobial efficacy in a new formulation. | Ingredient Interaction: Some ingredients in your formulation may be interacting with the this compound, reducing its availability or activity. High concentrations of certain polymers or emulsifiers could potentially sequester the this compound. | 1. Review your formulation for any ingredients known to inactivate preservatives. 2. Consider adding the this compound at a different stage of the formulation process. 3. Perform a preservative efficacy test (PET) on the formulation with and without the suspected interacting ingredient to confirm. |
| Inconsistent results in Minimum Inhibitory Concentration (MIC) assays. | Poor Solubility/Dispersion: this compound has limited water solubility, which can lead to inconsistent results if not properly dispersed in the test medium. | 1. Ensure you are using an appropriate solvent (e.g., DMSO, ethanol) to prepare your stock solution. 2. Consider the use of a co-solvent or a surfactant like Tween 80 in your culture medium to improve dispersion. 3. Visually inspect your microtiter plates for any signs of precipitation or phase separation. |
| Product shows microbial growth despite the presence of this compound. | Resistant Microbial Strain: The contaminating microorganism may have a high intrinsic resistance to this compound. | 1. Identify the contaminating microorganism to the species level. 2. Perform a MIC test with the isolated strain to determine its susceptibility to this compound. 3. Consider combining this compound with another antimicrobial agent that has a different mechanism of action. |
| Suboptimal pH: While this compound is active over a broad pH range, extreme pH values outside its stable range (3.5-8.0) could potentially affect its long-term stability or the overall preservative system. | 1. Measure the pH of your final formulation. 2. Adjust the pH to be within the recommended range for this compound and your overall formulation. |
Quantitative Data Summary
Direct, publicly available data comparing the Minimum Inhibitory Concentration (MIC) of this compound at various pH levels is limited. However, based on the known properties of 1,2-alkanediols and related glycols, the following table provides a hypothetical representation of expected MIC values against common microorganisms. This data is for illustrative purposes and should be confirmed by experimental testing.
| Microorganism | pH 5.0 | pH 6.5 | pH 8.0 |
| Staphylococcus aureus (ATCC 6538) | 0.1% - 0.25% | 0.1% - 0.25% | 0.1% - 0.25% |
| Escherichia coli (ATCC 8739) | 0.25% - 0.5% | 0.25% - 0.5% | 0.25% - 0.5% |
| Candida albicans (ATCC 10231) | 0.05% - 0.1% | 0.05% - 0.1% | 0.05% - 0.1% |
Note: While the MIC values may not vary significantly with pH, the rate of microbial kill (bactericidal or fungicidal activity) may be enhanced at a slightly acidic pH.
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of this compound Test Solutions
This protocol outlines the preparation of this compound solutions at different pH values for use in antimicrobial susceptibility testing.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol (as a solvent)
-
Sterile Deionized Water
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 1M Hydrochloric Acid (HCl) and 1M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile pH probe or pH indicator strips
-
Sterile volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution:
-
Due to its limited water solubility, prepare a concentrated stock solution of this compound in a suitable solvent. For example, prepare a 10% (w/v) stock solution in DMSO.
-
Warm the mixture gently if necessary to ensure complete dissolution.
-
-
Prepare Working Solutions:
-
Aseptically dilute the stock solution in the desired growth medium (e.g., MHB) to achieve a starting concentration for your assay (e.g., 2x the highest concentration to be tested).
-
Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low enough to not affect microbial growth (typically ≤1%).
-
-
pH Adjustment:
-
Divide the working solution into separate sterile containers for each pH value to be tested (e.g., pH 5.0, 6.5, 8.0).
-
Under aseptic conditions, slowly add sterile 1M HCl or 1M NaOH dropwise to each solution while gently stirring.
-
Monitor the pH using a sterile pH probe or by aseptically taking a small aliquot and testing with a pH strip.
-
Continue adding the acid or base until the desired pH is reached and stable.
-
Record the final pH of each solution.
-
-
Sterilization:
-
Filter-sterilize the pH-adjusted working solutions using a 0.22 µm syringe filter into sterile containers.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol describes the determination of the MIC of this compound at different pH values using the broth microdilution method.
Materials:
-
pH-adjusted this compound working solutions (from Protocol 1)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) of the test organism (S. aureus, E. coli, C. albicans)
-
Sterile growth medium at the corresponding pH
-
Multichannel pipette
-
Incubator
Procedure:
-
Plate Preparation:
-
Add 100 µL of the appropriate pH-adjusted growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the pH-adjusted this compound working solution to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria, 25-28°C for 24-48 hours for yeast).
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Proposed mechanism of antimicrobial action of this compound.
Caption: Experimental workflow for pH-dependent MIC testing of this compound.
References
Technical Support Center: Refining Protocols for Consistent Skin Penetration Enhancement with Decylene glycol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when utilizing decylene glycol as a skin penetration enhancer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance skin penetration?
A1: this compound (1,2-decanediol) is a 1,2-glycol used in topical formulations as a skin conditioning agent, humectant, and penetration enhancer.[1][2][3] Its primary mechanism of action for penetration enhancement is the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[4][5][6] This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for greater permeation of active pharmaceutical ingredients (APIs).[4][5][6]
Q2: What are the typical usage concentrations for this compound as a penetration enhancer?
A2: Typical usage levels of this compound in skincare products range from 0.1% to 2%.[2][3] Higher concentrations within this range are generally more effective at aiding the skin penetration of other ingredients.[2][3]
Q3: Is this compound safe for topical use?
A3: this compound is considered safe for use in cosmetics and is not known to be a significant dermal irritant or sensitizer (B1316253) at typical usage concentrations.[3]
Q4: Can this compound be used in combination with other enhancers?
A4: Yes, this compound is often used in combination with other glycols and penetration enhancers. For example, it can work synergistically with propylene (B89431) glycol.[7][8] The combination of butylene glycol and pentylene glycol has been shown to significantly enhance the penetration of Dihydroavenanthramide D.[9]
Quantitative Data on Penetration Enhancement
The following tables summarize the quantitative effects of this compound on the skin permeation of various compounds from in vitro studies.
Table 1: Enhancement of ³H-Corticosterone and ³H-Triethanolamine Flux with 1,2-Alkanediols
| Alkanediol (Concentration) | Test Compound | Flux (µg/cm²/h) | Enhancement Ratio vs. Control |
| Control (PBS) | ³H-Corticosterone | 0.002 ± 0.001 | 1.0 |
| This compound (0.5%) | ³H-Corticosterone | 0.012 ± 0.002 | 6.0 |
| This compound (1.0%) | ³H-Corticosterone | 0.025 ± 0.004 | 12.5 |
| Control (PBS) | ³H-Triethanolamine | 0.001 ± 0.000 | 1.0 |
| This compound (0.5%) | ³H-Triethanolamine | 0.008 ± 0.001 | 8.0 |
| This compound (1.0%) | ³H-Triethanolamine | 0.015 ± 0.002 | 15.0 |
Data adapted from Warner et al. as cited in the Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of 1,2-Glycols.[1]
Table 2: Comparison of Dihydroavenanthramide D Penetration with and without a Glycol Mixture
| Formulation | Time (min) | Penetrated Amount (% of applied dose) |
| Hydrophilic Cream (Control) | 30 | ~6% |
| Hydrophilic Cream + 2% Butylene/Pentylene Glycol | 30 | ~12% |
| Hydrophilic Cream (Control) | 300 | 12% |
| Hydrophilic Cream + 2% Butylene/Pentylene Glycol | 300 | 41% |
Data adapted from a study on the modulation of dihydroavenanthramide D release and skin penetration.[9]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a generalized procedure for assessing the skin penetration enhancement of an API with this compound.
1. Franz Diffusion Cell Assembly and Skin Preparation:
-
Use either excised human or animal skin (e.g., porcine ear skin), ensuring ethical sourcing and proper handling.
-
Thaw frozen skin samples and cut sections to fit the Franz diffusion cells.
-
Mount the skin on the receptor chamber with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together, ensuring a leak-proof seal.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.
2. Formulation Application:
-
Prepare the test formulation containing the API and this compound at the desired concentration.
-
Prepare a control formulation containing the API without this compound.
-
Apply a precise amount of the formulation to the surface of the skin in the donor chamber.
3. Sampling and Analysis:
-
At predetermined time intervals, withdraw samples from the receptor fluid.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area of skin over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the enhancement ratio (ER) by dividing the flux of the API from the this compound formulation by the flux from the control formulation.
Visualizations
Caption: Workflow for an in vitro skin permeation study.
Caption: Mechanism of this compound skin penetration enhancement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low penetration enhancement | - Suboptimal this compound Concentration: The concentration may be too low to effectively disrupt the stratum corneum. - Formulation pH: The pH may affect the ionization state of the API, influencing its partitioning into the skin. - Vehicle Effects: Other excipients in the formulation may be hindering the activity of this compound. | - Optimize Concentration: Perform a dose-response study to determine the optimal concentration of this compound (typically 0.1-2%). - Adjust pH: Ensure the formulation pH is optimized for the solubility and permeability of the specific API. - Simplify Formulation: Test this compound in a simpler vehicle to isolate its effects before adding other excipients. |
| Phase separation or instability in emulsions | - Improper Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be suitable for the oil phase containing this compound. - Incorrect Processing Temperature: Not maintaining the correct temperature during emulsification can lead to an unstable emulsion. - Ingredient Incompatibility: this compound may be incompatible with other ingredients in the formulation. | - Optimize Emulsifier System: Select an emulsifier or blend with an HLB value that matches the required HLB of the oil phase. - Control Temperature: Ensure both the oil and water phases are at the appropriate temperature before and during emulsification. - Compatibility Studies: Conduct compatibility studies of this compound with all other formulation components. |
| API Crystallization in the formulation | - Poor Solubility of API: The API may have low solubility in the formulation, especially in the presence of this compound. - Supersaturation: The formulation may be supersaturated, leading to crystallization over time. | - Increase API Solubility: Consider using co-solvents or other solubilizing agents. Polar solvents like PEG-400 or propylene glycol can be effective.[10] - Avoid Supersaturation: Ensure the API concentration is below its saturation point in the final formulation or use crystallization inhibitors. |
| Interference in analytical quantification of API | - Co-elution in HPLC: this compound may have a similar retention time to the API or other excipients, causing interference in HPLC analysis. | - Method Development: Develop a specific HPLC method with a suitable column and mobile phase to achieve good separation of the API, this compound, and other components. Derivatization of the glycol may be necessary for detection.[11] |
References
- 1. alegesanatos.ro [alegesanatos.ro]
- 2. paulaschoice.de [paulaschoice.de]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of penetration enhancers on the permeation of mannitol, hydrocortisone and progesterone through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of dihydroavenanthramide D release and skin penetration by 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of decylene glycol versus caprylyl glycol as antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for safe and effective preservation of cosmetic and pharmaceutical products has led to the exploration of multifunctional ingredients that combine antimicrobial properties with other formulation benefits. Among these, 1,2-alkanediols, such as decylene glycol and caprylyl glycol, have gained prominence as alternatives to traditional preservatives. This guide provides an objective, data-driven comparison of their antimicrobial efficacy, mechanisms of action, and relevant experimental protocols to aid researchers and formulation scientists in their selection process.
Executive Summary
Both this compound (a 1,2-alkanediol with a 10-carbon chain) and caprylyl glycol (an 8-carbon 1,2-alkanediol) exhibit broad-spectrum antimicrobial activity and are utilized as preservative boosters and skin conditioning agents.[1] Their efficacy is influenced by their alkyl chain length, which affects their ability to interact with and disrupt microbial cells.
Caprylyl glycol is well-documented to function by destabilizing the microbial cell membrane, leading to leakage of intracellular components and cell death.[2] It has demonstrated efficacy against a range of bacteria and yeasts.
This compound is also recognized for its potent antimicrobial properties, with some evidence suggesting it may act by inactivating vital microbial enzymes.[1] Studies indicate a strong dependence of antimicrobial activity on the alkyl chain length, with this compound showing significant bactericidal effects.
This guide will delve into the quantitative antimicrobial data for both compounds, detail the experimental methodologies used to generate this data, and provide visual representations of these protocols.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of this compound and caprylyl glycol has been evaluated against a variety of microorganisms using standardized methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound (1,2-Decanediol) | Caprylyl Glycol (1,2-Octanediol) |
| Staphylococcus aureus (ATCC 6538) | 0.05% (w/v) | 0.2% (w/v) |
| Staphylococcus epidermidis (ATCC 12228) | 0.1% (w/v) | 0.2% (w/v) |
| Pseudomonas aeruginosa (ATCC 9027) | Data not available | 0.5% |
| Escherichia coli (ATCC 8739) | Data not available | 0.5% |
| Candida albicans (ATCC 10231) | Data not available | 0.5% |
| Aspergillus brasiliensis (ATCC 16404) | Data not available | 0.5% |
Note: The MIC values for S. aureus and S. epidermidis are sourced from a direct comparative study. The MIC values for caprylyl glycol against the broader panel of microorganisms are from a separate study.[2] Direct comparative data for this compound against P. aeruginosa, E. coli, C. albicans, and A. brasiliensis was not available in the reviewed literature.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Data
| Microorganism | This compound (1,2-Decanediol) | Caprylyl Glycol (1,2-Octanediol) |
| Staphylococcus aureus (ATCC 6538) | 0.1% (w/v) | 0.2% (w/v) |
| Staphylococcus epidermidis (ATCC 12228) | 0.1% (w/v) | 0.4% (w/v) |
Source: Data for both glycols against S. aureus and S. epidermidis is from a direct comparative study.
Mechanisms of Antimicrobial Action
The primary mechanism of antimicrobial action for both this compound and caprylyl glycol is attributed to their interaction with the microbial cell membrane. Their amphiphilic nature, possessing both a hydrophilic diol head and a lipophilic alkyl chain, allows them to intercalate into the lipid bilayer of the cell membrane.
Caprylyl Glycol: The 8-carbon chain of caprylyl glycol effectively disrupts the structure and integrity of the cell membrane. This disruption increases membrane permeability, leading to the leakage of essential cytoplasmic contents and ultimately, cell lysis.[2]
This compound: With a longer 10-carbon chain, this compound exhibits strong lipophilic characteristics, enhancing its interaction with the cell membrane. Beyond membrane disruption, it has been suggested that this compound's two hydroxyl (-OH) groups can bind to vital microbial enzymes, rendering them inactive and contributing to its antimicrobial effect.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and caprylyl glycol.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Test
This protocol is based on the broth microdilution method.
1. Preparation of Materials:
- Test substances: this compound and caprylyl glycol.
- Microorganisms: Cultures of Staphylococcus aureus (ATCC 6538) and Staphylococcus epidermidis (ATCC 12228).
- Growth medium: Tryptic Soy Broth (TSB) for bacteria.
- 96-well microtiter plates.
- Sterile diluents and pipettes.
2. Inoculum Preparation:
- Bacterial cultures are grown overnight in TSB at 37°C.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Test Procedure:
- Serial two-fold dilutions of this compound and caprylyl glycol are prepared in the growth medium directly in the 96-well plates.
- Each well is inoculated with the prepared microbial suspension.
- Positive control wells (medium with inoculum, no test substance) and negative control wells (medium only) are included.
- The plates are incubated at 37°C for 24 hours.
4. Data Interpretation (MIC):
- The MIC is determined as the lowest concentration of the test substance at which there is no visible growth (turbidity) of the microorganism.
5. Data Interpretation (MBC):
- To determine the MBC, a small aliquot from each well showing no visible growth is sub-cultured onto Tryptic Soy Agar (B569324) (TSA) plates.
- The plates are incubated at 37°C for 24-48 hours.
- The MBC is the lowest concentration of the test substance that results in a ≥99.9% reduction in the initial inoculum count.
Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This test evaluates the effectiveness of a preservative system in a finished product.
1. Preparation of Materials:
- Test product containing a specified concentration of either this compound or caprylyl glycol.
- Challenge microorganisms: Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
- Neutralizing broth to inactivate the antimicrobial agent.
- Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
2. Inoculation:
- The test product is divided into five separate containers.
- Each container is inoculated with one of the five challenge microorganisms to achieve a final concentration of between 10⁵ and 10⁶ CFU/g or mL for bacteria and yeast, and between 10⁴ and 10⁵ CFU/g or mL for mold.[3][4]
- The initial concentration of microorganisms in the inoculated product is determined immediately after inoculation (Time 0).
3. Incubation and Sampling:
- The inoculated products are stored at a controlled temperature (e.g., 20-25°C) and protected from light.[5]
- Samples are taken at specified time intervals, typically 7, 14, and 28 days.[3]
4. Microbial Enumeration:
- At each time point, a sample of the inoculated product is transferred to a neutralizing broth to stop the action of the preservative.
- Serial dilutions are performed and plated on appropriate culture media.
- The plates are incubated, and the number of surviving microorganisms (CFU/g or mL) is counted.
5. Evaluation Criteria (Log Reduction):
- The log reduction in the microbial count from the initial inoculation is calculated for each microorganism at each time point.
- The results are compared against the acceptance criteria defined in the ISO 11930 standard to determine the preservative efficacy. For example, for bacteria, a 3-log reduction by day 7 and no increase thereafter is often required for adequate preservation.[3]
Visualizations
Experimental Workflows
Caption: Workflow for MIC and MBC Determination.
References
Decylene Glycol: A Modern Alternative to Traditional Parabens in Preservative Efficacy
A Comparative Analysis for Researchers and Drug Development Professionals
The demand for innovative and effective preservative systems in pharmaceuticals and cosmetics has led to a critical evaluation of traditional preservatives like parabens and the exploration of multifunctional ingredients such as decylene glycol. This guide provides a data-driven comparison of the antimicrobial efficacy of this compound and parabens, offering insights into their mechanisms of action and performance in standardized tests.
Executive Summary
This compound, a 1,2-alkanediol, demonstrates broad-spectrum antimicrobial activity and offers synergistic effects when combined with other preservatives, positioning it as a viable alternative to parabens. While parabens have a long history of use and established efficacy, this compound provides a favorable safety profile and multifunctional benefits, including skin conditioning and moisturizing properties. This comparison delves into the quantitative antimicrobial data, mechanisms of action, and standardized testing protocols to equip researchers with the necessary information for informed decisions in formulation development.
Data Presentation: Comparative Antimicrobial Efficacy
| Microorganism | This compound MIC (%) | Methylparaben MIC (%) | Propylparaben MIC (%) |
| Staphylococcus aureus | Not specified in reviewed literature | ~0.2% | 0.8 - 3.2 mg/mL |
| Pseudomonas aeruginosa | Not specified in reviewed literature | Not specified in reviewed literature | 0.8 - 3.2 mg/mL |
| Escherichia coli | Not specified in reviewed literature | Not specified in reviewed literature | 0.8 - 3.2 mg/mL |
| Candida albicans | Not specified in reviewed literature | 0.05% | Not specified in reviewed literature |
| Aspergillus brasiliensis (formerly A. niger) | Not specified in reviewed literature | 0.1% | Not specified in reviewed literature |
Note: The provided MIC values for parabens are sourced from multiple studies and may have been determined under varying experimental conditions. The lack of directly comparable MIC data for this compound highlights a gap in the current research landscape. However, this compound is often utilized for its synergistic effects, enhancing the efficacy of other preservatives at lower concentrations.
Mechanism of Action
The antimicrobial mechanisms of this compound and parabens differ significantly, influencing their spectrum of activity and potential applications.
This compound: Membrane Disruption
This compound, as a 1,2-alkanediol, exerts its antimicrobial effect primarily by disrupting the cell membranes of microorganisms. Its amphiphilic nature allows it to integrate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.
Parabens: Multiple Cellular Targets
Parabens employ a multi-pronged approach to inhibit microbial growth. Their proposed mechanisms include the disruption of membrane transport processes, which interferes with nutrient uptake and waste removal.[1] Additionally, parabens are thought to inhibit the synthesis of DNA and RNA, crucial for microbial replication.[1]
Experimental Protocols: Standardized Efficacy Testing
The efficacy of preservatives is evaluated using standardized challenge tests, which assess the ability of a preserved formulation to withstand microbial contamination over time. The two most widely recognized methods are the USP <51> Antimicrobial Effectiveness Test and the ISO 11930 Preservative Efficacy Test.
USP <51> Antimicrobial Effectiveness Test
This test evaluates the antimicrobial effectiveness of preservatives in a variety of product categories.
Methodology:
-
Inoculum Preparation: Standardized suspensions of specific microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.
-
Incubation: The inoculated product is incubated at 22.5 ± 2.5 °C for 28 days.
-
Sampling and Enumeration: The number of viable microorganisms is determined at 7, 14, and 28 days.
-
Interpretation: The preservative is considered effective if there is a significant reduction in the microbial count over the testing period, meeting the specific criteria for the product category.
References
Validating the synergistic antimicrobial effect of decylene glycol with other preservatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to develop robust and consumer-friendly cosmetic formulations, the role of preservative systems is paramount. Decylene glycol, a 1,2-alkanediol, has emerged as a significant multifunctional ingredient, valued not only for its skin-conditioning properties but also for its intrinsic antimicrobial activity and its ability to enhance the efficacy of traditional preservatives. This guide provides an objective comparison of this compound's synergistic antimicrobial effects with other preservatives, supported by available data and detailed experimental methodologies.
The Synergistic Power of this compound
This compound's efficacy as a preservative booster stems from its chemical structure. As an amphiphilic molecule, it can interact with the lipid bilayers of microbial cell membranes, disrupting their integrity.[1] This action increases membrane permeability, allowing other preservative agents to penetrate the microbial cell more easily and act on their intracellular targets. This synergistic mechanism allows for the use of lower concentrations of traditional preservatives, potentially reducing the risk of skin irritation and sensitization.[2]
Comparative Antimicrobial Efficacy
Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Preservatives and Glycols
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | A. brasiliensis | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Caprylyl Glycol | ≤2% | ≤2% | ≤2% | ≤2% | Data not available | [3] |
| 1,2-Hexanediol | ≤2% | ≤2% | ≤2% | ≤2% | Data not available | [3] |
| Ethylhexylglycerin | ≤2% | ≤2% | ≤2% | ≤2% | Data not available | [3] |
| Phenoxyethanol | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific MIC values for this compound are not consistently reported in available literature. The data for other glycols is from a study on alternative preservatives.
Table 2: Preservative Blends Containing this compound
| Product Name/Blend | Composition | Key Benefits | Manufacturer |
| SymClariol® | This compound | Multifunctional skin conditioning with antimicrobial properties.[4] | Symrise |
| Iscaguard® DGP | Pentylene Glycol, Caprylyl Glycol, this compound | Multifunctional additive for "self-preserving" cosmetics.[5] | Brenntag Beauty & Personal Care |
| Neofect POD | Phenoxyethanol, Caprylyl Glycol, this compound | Preservative blend. | Jan Dekker |
Experimental Protocols for Validating Synergy
To rigorously validate the synergistic antimicrobial effect of this compound, standardized in vitro methods are employed. The two primary methods are the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index and the preservative efficacy test (Challenge Test).
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to assess the synergistic, additive, antagonistic, or indifferent effect of two antimicrobial agents when used in combination.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and another preservative, both alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) Index.
Materials:
-
96-well microtiter plates
-
Test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)
-
Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
This compound and the second preservative agent
-
Sterile saline or buffer for dilutions
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the test microorganisms overnight and dilute to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilutions:
-
In a 96-well plate, perform serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Perform serial dilutions of the second preservative along the y-axis (e.g., rows A-G).
-
The last column and row should contain serial dilutions of each agent alone to determine their individual MICs.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculation: Add the standardized microbial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria, 20-25°C for 3-5 days for fungi).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.
-
Calculation of FIC Index: The FIC Index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Preservative Efficacy Test (Challenge Test) Protocol (based on ISO 11930)
The challenge test evaluates the effectiveness of the preservative system within a cosmetic formulation when challenged with a high concentration of microorganisms.
Objective: To determine if a cosmetic formulation is adequately preserved against microbial contamination during normal use.
Materials:
-
Final cosmetic formulation containing this compound and other preservatives.
-
Test microorganisms (as listed in the checkerboard assay).
-
Sterile containers for the formulation.
-
Neutralizing broth to inactivate the preservatives.
-
Agar (B569324) plates for microbial enumeration.
Procedure:
-
Inoculation: Inoculate separate samples of the cosmetic product with a high concentration (typically 10^5 to 10^6 CFU/g or mL) of each test microorganism.
-
Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), take a sample from each inoculated container.
-
Neutralization and Dilution: Suspend the sample in a neutralizing broth to stop the action of the preservatives and perform serial dilutions.
-
Enumeration: Plate the dilutions onto agar plates and incubate.
-
Counting: After incubation, count the number of colony-forming units (CFUs) and calculate the log reduction in microbial count from the initial inoculum.
Interpretation of Results: The acceptance criteria are defined by the specific standard (e.g., ISO 11930, USP 51). Generally, a significant log reduction in bacteria and no increase in yeast and mold counts over the 28-day period indicates adequate preservation.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the proposed mechanism of action.
Caption: Workflow for the Checkerboard Assay to Determine Antimicrobial Synergy.
References
Decylene Glycol vs. Propylene Glycol: A Comparative Analysis of Skin Penetration Enhancement
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal formulation development. The highly organized structure of the stratum corneum, the outermost layer of the epidermis, serves as a formidable barrier to the penetration of most xenobiotics. To overcome this, formulation scientists often incorporate chemical penetration enhancers. Among these, glycols are a widely utilized class of excipients. This guide provides a comparative study of two such glycols: decylene glycol and propylene (B89431) glycol, focusing on their efficacy as skin penetration enhancers, supported by available experimental data.
Executive Summary
Both this compound and propylene glycol are recognized for their ability to enhance the permeation of various molecules through the skin. Propylene glycol, a well-established and extensively studied enhancer, is known to improve the penetration of both hydrophilic and lipophilic compounds.[1] this compound, a longer-chain glycol, has also demonstrated significant penetration-enhancing capabilities. While direct comparative studies are limited, available data suggests that the efficacy of these glycols is influenced by the physicochemical properties of the permeating drug and the overall formulation.
Mechanism of Action
The primary mechanism by which both this compound and propylene glycol enhance skin penetration is through the disruption of the highly ordered lipid bilayer of the stratum corneum.[2] This disruption increases the fluidity of the lipid matrix, thereby reducing the diffusional resistance and facilitating the passage of drug molecules. Propylene glycol has been shown to interact with the intercellular lipids and keratin (B1170402) within the corneocytes, leading to a more disordered lipid structure.[2][3] Longer-chain 1,2-alkanediols, such as this compound, are also believed to intercalate into the lipid bilayers, causing a similar fluidizing effect.
Below is a generalized schematic of the mechanism by which these glycols enhance skin penetration.
Quantitative Data on Skin Penetration Enhancement
Direct, head-to-head quantitative comparisons of this compound and propylene glycol are not abundant in publicly available literature. However, data from various studies provide insights into their individual and comparative efficacies.
A key study summarized by the Cosmetic Ingredient Review Expert Panel investigated the flux enhancement of ³H-corticosterone and ³H-triethanolamine across hairless mouse skin in the presence of various 1,2-alkanediols, including this compound. The results indicated a concentration-dependent enhancement for both compounds.
Table 1: Enhancement of ³H-Corticosterone and ³H-Triethanolamine Flux by this compound
| Enhancer (in PBS) | Concentration | ³H-Corticosterone Flux (µg/cm²/h) | Enhancement Ratio | ³H-Triethanolamine Flux (µg/cm²/h) | Enhancement Ratio |
| Control (PBS) | - | 0.02 ± 0.003 | 1.0 | 0.002 ± 0.0004 | 1.0 |
| This compound | 1.0% | 0.25 ± 0.04 | 12.5 | 0.04 ± 0.007 | 20.0 |
| This compound | 3.0% | 0.52 ± 0.09 | 26.0 | 0.11 ± 0.02 | 55.0 |
Data adapted from a summary of a study by Warner et al. as cited in the Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of 1,2-Glycols as Used in Cosmetics.[4]
For propylene glycol, numerous studies have quantified its penetration-enhancing effects on a wide range of drugs. For instance, in vitro studies using human abdominal skin have measured the steady-state penetration rate (Jss) and permeability coefficient (Kp) of propylene glycol itself.
Table 2: In Vitro Dermal Penetration of Propylene Glycol (Undiluted)
| Parameter | Value |
| Steady-State Penetration Rate (Jss) | 97.6 µg/cm²/h |
| Permeability Coefficient (Kp) | 9.48 × 10⁻⁵ cm/h |
Data from an in vitro study using human abdominal skin.
Furthermore, propylene glycol has been shown to enhance the permeation of drugs like loperamide (B1203769) hydrochloride in a concentration-dependent manner.[5] One study noted that propylene glycol was particularly effective for enhancing the penetration of hydrophilic compounds.[3] However, in some cases with highly hydrated stratum corneum, propylene glycol alone was found to be an ineffective enhancer for certain drugs.[6]
Experimental Protocols
The following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells, based on the OECD Test Guideline 428, which is a standard method for such assessments.
In Vitro Skin Permeation Study using Franz Diffusion Cells (Based on OECD TG 428)
1. Skin Membrane Preparation:
-
Excised human or porcine skin is commonly used. The skin is carefully cleaned, and subcutaneous fat is removed.
-
The skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
Skin integrity is assessed by measuring transepidermal water loss (TEWL) or electrical resistance.
2. Franz Diffusion Cell Setup:
-
Static vertical Franz diffusion cells are assembled with the prepared skin membrane mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions, and the fluid is continuously stirred. The temperature is maintained at 32°C to simulate skin surface temperature.
3. Dosing and Sampling:
-
A finite dose of the test formulation (containing the active ingredient and the penetration enhancer) is applied to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor fluid for analysis.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.
4. Analysis:
-
The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
At the end of the experiment, the skin is removed from the cell, and the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) can be determined after appropriate extraction procedures.
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are calculated.
Signaling Pathways
Currently, there is a lack of specific, detailed information in the scientific literature regarding the direct modulation of intracellular signaling pathways by this compound or propylene glycol in the context of skin penetration enhancement. The primary mechanism of action is understood to be a physicochemical disruption of the stratum corneum barrier rather than a direct interaction with specific cellular signaling cascades to promote permeation.
However, it is known that some chemical penetration enhancers can cause skin irritation, which does involve the activation of inflammatory signaling pathways in keratinocytes and other skin cells. Propylene glycol has been reported to cause irritant contact dermatitis in some individuals, which would involve the release of pro-inflammatory cytokines and the activation of pathways such as the NF-κB pathway.[7][8][9] The potential for this compound to induce such responses would likely depend on its concentration and the individual's sensitivity. Further research is needed to elucidate any specific signaling events that may be triggered by these glycols during the process of skin penetration enhancement.
Conclusion
Both this compound and propylene glycol are effective skin penetration enhancers that function primarily by disrupting the lipid barrier of the stratum corneum. Propylene glycol is a well-characterized enhancer with a large body of supporting data, particularly for hydrophilic drugs. The available data for this compound, although more limited, indicates that it is also a potent enhancer, with its longer alkyl chain potentially offering advantages for certain applications.
The selection of an appropriate glycol for a specific formulation should be based on a comprehensive evaluation of factors including the physicochemical properties of the active ingredient, the desired penetration profile, and the potential for skin irritation. The experimental protocols outlined in this guide provide a framework for conducting robust in vitro studies to compare the efficacy of these and other penetration enhancers in a controlled and reproducible manner. Further research into the specific interactions of these glycols with skin components and their potential effects on cellular signaling pathways will provide a more complete understanding of their mechanisms and aid in the rational design of advanced topical and transdermal drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alegesanatos.ro [alegesanatos.ro]
- 5. Effect of finite doses of propylene glycol on enhancement of in vitro percutaneous permeation of loperamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propylene glycol, skin sensitisation and allergic contact dermatitis: A scientific and regulatory conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-vitro study comparing the moisturizing properties of decylene glycol and pentylene glycol
In the landscape of cosmetic and pharmaceutical formulation, glycols are indispensable for their versatile properties, including their role as effective moisturizing agents. This guide provides a comparative analysis of the moisturizing properties of two such glycols: decylene glycol and pentylene glycol, with a focus on in-vitro data and experimental methodologies. This information is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in formulation development.
Quantitative Data Summary
| Parameter | This compound | Pentylene Glycol | Data Type |
| Skin Hydration (Corneometry) | Data not available in reviewed in-vitro studies. Described qualitatively as providing excellent moisturization.[1][2][3][4] | A formulation with 5% pentylene glycol increased skin water content by approximately 30% compared to a placebo.[5] | In-vivo (Clinical Study) |
| Transepidermal Water Loss (TEWL) | Data not available in reviewed in-vitro studies. | Data not available in reviewed in-vitro studies. | - |
| Mechanism of Action | Humectant, Skin-Conditioning Agent.[1][2] | Humectant.[6][7][8] | - |
Note: The quantitative data for pentylene glycol is derived from a clinical (in-vivo) study, as specific in-vitro quantitative data was not available in the reviewed literature. For this compound, its moisturizing effect is described qualitatively in technical literature.
Experimental Protocols
To evaluate the moisturizing properties of ingredients like this compound and pentylene glycol in an in-vitro setting, standardized experimental protocols are employed. These typically involve the use of reconstructed human epidermal tissues or ex-vivo skin explants.
In-Vitro Skin Hydration Assessment (Corneometry)
This method measures the electrical capacitance of the skin, which correlates with the water content in the stratum corneum.
-
Tissue Culture: Reconstructed human epidermal models are cultured to full differentiation according to the manufacturer's instructions.
-
Acclimatization: The tissues are transferred to a controlled environment with standardized temperature and humidity for a defined period to equilibrate.
-
Baseline Measurement: A baseline corneometry reading is taken from the surface of each tissue model before the application of any test substance.
-
Product Application: A precise amount of the test substance (e.g., a formulation containing this compound or pentylene glycol) or a control is applied topically to the tissue surface.
-
Incubation: The tissues are incubated for a predetermined period (e.g., 1, 4, and 24 hours) under controlled conditions.
-
Post-Treatment Measurement: At each time point, the corneometer probe is applied to the tissue surface, and the capacitance is measured.
-
Data Analysis: The change in skin hydration is calculated as the difference or percentage increase from the baseline measurement.
In-Vitro Transepidermal Water Loss (TEWL) Measurement
TEWL measurement assesses the integrity of the skin barrier by quantifying the amount of water vapor that evaporates from the skin surface.
-
Tissue Preparation: Excised human or porcine skin is mounted on in-vitro diffusion cells (e.g., Franz cells), with the dermal side in contact with a receptor fluid.
-
Barrier Integrity Check: An initial TEWL measurement is performed to ensure the integrity of the skin barrier before the experiment.
-
Product Application: The test substance or control is applied to the epidermal surface of the skin.
-
Measurement: A TEWL probe is placed over the skin surface at specified time intervals. The probe measures the water vapor gradient, from which the TEWL rate (in g/m²/h) is calculated.
-
Data Analysis: A reduction in TEWL compared to the control indicates an improvement in the skin's barrier function and moisture retention.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating and understanding the moisturizing effects of glycols, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.
References
- 1. iscaguard.com [iscaguard.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. activeman.in [activeman.in]
- 4. ulprospector.com [ulprospector.com]
- 5. The Application of Pentylene Glycol in Cosmetics - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 6. avenalab.com [avenalab.com]
- 7. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 8. skinethix.com [skinethix.com]
Comparative Evaluation of 1,2-Alkanediols for Preserving Nonionic Hydrophilic Creams
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of 1,2-alkanediols as preservative agents in nonionic hydrophilic cream formulations. This guide provides a comparative analysis of the antimicrobial efficacy and physicochemical stability of commonly used 1,2-alkanediols, supported by experimental data and detailed methodologies.
The increasing demand for safe and effective preservatives in topical formulations has led to the widespread use of 1,2-alkanediols. These multifunctional ingredients offer broad-spectrum antimicrobial activity, coupled with benefits such as humectant and emollient properties. This guide focuses on a comparative evaluation of three key 1,2-alkanediols—1,2-hexanediol (B41856), 1,2-octanediol (B41855), and 1,2-decanediol—when used as preservatives in nonionic hydrophilic creams. The selection of an appropriate 1,2-alkanediol is critical, as it influences not only the preservation of the formulation but also its physical stability and aesthetic qualities.
Antimicrobial Efficacy
The primary function of a preservative is to protect the product from microbial contamination. The antimicrobial activity of 1,2-alkanediols is intrinsically linked to their chemical structure, specifically the length of their alkyl chain.[1][2] Longer alkyl chains generally correlate with increased antimicrobial efficacy. This is attributed to the amphiphilic nature of these molecules, which allows them to disrupt the integrity of microbial cell membranes.[1][2]
A study evaluating the preservative efficacy of different 1,2-alkanediols in a nonionic hydrophilic cream according to the European Pharmacopoeia (Ph.Eur.) standards found that both 1,2-hexanediol and 1,2-octanediol met the stringent "A" criterion for antimicrobial preservation.[1] This indicates a significant reduction in microbial counts for a broad range of microorganisms. The antimicrobial activity is directly linked to the length of the alkyl chain of the alkanediols.[1][2]
Table 1: Comparative Antimicrobial Efficacy of 1,2-Alkanediols in a Nonionic Hydrophilic Cream (Challenge Test Results)
| Microorganism | 1,2-Hexanediol (3%) | 1,2-Octanediol (1%) | 1,2-Decanediol |
| Staphylococcus aureus | Meets Ph.Eur. Criterion A[1] | Meets Ph.Eur. Criterion A[1] | Data Not Available |
| Pseudomonas aeruginosa | Meets Ph.Eur. Criterion A[1] | Meets Ph.Eur. Criterion A[1] | Data Not Available |
| Candida albicans | Meets Ph.Eur. Criterion A[1] | Meets Ph.Eur. Criterion A[1] | Data Not Available |
| Aspergillus brasiliensis | Meets Ph.Eur. Criterion A[1] | Meets Ph.Eur. Criterion A[1] | Data Not Available |
Note: Specific log reduction values were not provided in the cited source, but the "A" criterion of the Ph.Eur. challenge test was met, indicating a high level of antimicrobial activity.
Physicochemical Stability
While longer alkyl chains enhance antimicrobial activity, they can also have a more pronounced impact on the physical stability of nonionic hydrophilic creams. The amphiphilic nature of 1,2-alkanediols allows them to interact with the colloidal structure of the cream, which can affect its consistency and long-term stability.[1][2]
Investigations have shown that the gel strength of nonionic hydrophilic creams decreases with increasing alkyl chain length of the added 1,2-alkanediol.[1] This is evident in the reduction of the storage modulus (G'), a measure of the cream's elastic properties. 1,2-octanediol, with the longest alkyl chain among the tested diols in one study, exhibited the most significant decrease in storage modulus, followed by 1,2-hexanediol.[1] Similarly, the flow point of the creams, an indicator of their resistance to flow at elevated temperatures, was also considerably reduced with the incorporation of longer-chain 1,2-alkanediols.[1]
Table 2: Comparative Physicochemical Stability of Nonionic Hydrophilic Creams Preserved with 1,2-Alkanediols
| Parameter | Control (No Alkanediol) | 1,2-Hexanediol (3%) | 1,2-Octanediol (1%) | 1,2-Decanediol |
| Viscosity/Consistency | High Gel Strength[1] | Reduced Gel Strength[1] | Most Pronounced Reduction in Gel Strength[1][3] | Expected to have a significant impact on viscosity[3] |
| pH Stability | Stable | Stable within a wide pH range (3.5 to 8.0)[4] | Stable | Data Not Available |
| Emulsion Stability | Stable | Can lower viscosity, effect can be minimized by post-emulsification addition[3] | Lowers viscosity more than 1,2-hexanediol[3] | Data Not Available |
Experimental Protocols
A clear understanding of the methodologies used to evaluate preservative efficacy and physicochemical stability is essential for interpreting the data and designing further studies.
Preservative Efficacy Testing (Challenge Test)
The antimicrobial effectiveness of preservatives is typically evaluated using a challenge test, as outlined in standards such as the European Pharmacopoeia (Ph.Eur. 5.1.3) and ISO 11930.[5][6][7]
Experimental Workflow for Preservative Efficacy Testing
References
- 1. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
Validation of test methods for assessing the preservative efficacy of glycol mixtures
A detailed guide for researchers, scientists, and drug development professionals on the validation of test methods for assessing the preservative efficacy of common glycol mixtures. This document provides an objective comparison of the performance of propylene (B89431) glycol, butylene glycol, and pentylene glycol, supported by experimental data and detailed methodologies.
Introduction to Preservative Efficacy Testing
The microbiological safety and stability of pharmaceutical and cosmetic products are of paramount importance. Preservatives are essential components in many formulations to prevent microbial contamination that can occur during manufacturing and consumer use.[1][2] Glycols, such as propylene glycol, butylene glycol, and pentylene glycol, are widely used in these formulations, not only for their properties as solvents and humectants but also for their antimicrobial activity.[3] This guide provides a comprehensive overview of the standardized methods used to validate the preservative efficacy of these glycol mixtures, presents comparative data on their performance, and details the experimental protocols involved.
The most common methods for evaluating preservative effectiveness are challenge tests, such as the Antimicrobial Effectiveness Test (AET) described in the United States Pharmacopeia (USP) Chapter <51> and the ISO 11930 standard.[4][5] These tests involve intentionally introducing a high concentration of specific microorganisms into the product and monitoring the reduction in the microbial population over time.[4][5] The selection of test microorganisms is based on their likelihood of contaminating a product and includes a representative range of bacteria and fungi.[6][7]
Comparative Efficacy of Glycol Mixtures
The preservative efficacy of glycols is concentration-dependent and varies between different types of glycols and against different microorganisms. Generally, as the carbon chain length of the glycol increases, its antimicrobial activity can be enhanced.[8] The data presented below is a collation from various studies and provides an indication of the Minimum Inhibitory Concentrations (MIC) for propylene glycol, butylene glycol, and pentylene glycol against the standard panel of challenge test microorganisms. It is important to note that direct comparisons should be made with caution, as MIC values can vary based on the specific test methodology and conditions.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Glycol Mixtures
| Microorganism | Propylene Glycol (PG) | Butylene Glycol (BG) | Pentylene Glycol (PG) |
| Staphylococcus aureus | 12.5% (v/v)[6][9][10][11] | ~30% (v/v) (approximate)[9] | 3.2% (v/v)[1] |
| Escherichia coli | ~10% (v/v)[4][12][13] | ~30% (v/v) (approximate)[9] | 3.2% (v/v)[1] |
| Pseudomonas aeruginosa | ~10% (v/v)[4][12][13] | Not readily available | 3.2% (v/v)[1] |
| Candida albicans | Not readily available | ~30% (v/v) (approximate)[9] | Not readily available |
| Aspergillus brasiliensis | Not readily available | Not readily available | Not readily available |
Note: The MIC values are collated from various sources and should be considered indicative. Direct comparative studies under identical conditions are limited.
Experimental Protocols for Preservative Efficacy Testing
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of preservative efficacy. The two most widely recognized methods are the USP <51> Antimicrobial Effectiveness Test and the ISO 11930 standard.
USP <51> Antimicrobial Effectiveness Test
The USP <51> is a widely used method for determining the antimicrobial effectiveness of preservatives in pharmaceutical products.[6]
1. Preparation of Inoculum:
-
Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are used.[7]
-
The microorganisms are harvested and washed from a suitable culture medium (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
The harvested microorganisms are resuspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[12]
2. Inoculation of the Product:
-
The product is divided into five separate containers, one for each test microorganism.
-
Each container is inoculated with a standardized microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[14]
-
The volume of the inoculum should not exceed 1% of the total volume of the product to minimize any alteration of the product's composition.[14]
3. Incubation and Sampling:
-
The inoculated containers are incubated at a controlled temperature of 20-25°C for 28 days.[12]
-
Aliquots are withdrawn from each container at specified intervals, typically at 7, 14, and 28 days.[6]
4. Enumeration and Interpretation:
-
The number of viable microorganisms in the withdrawn aliquots is determined using standard plate count methods.
-
The log reduction in the microbial population from the initial count is calculated for each time point.
-
The acceptance criteria vary depending on the product category (e.g., parenteral, topical, oral) and are detailed in the USP <51> guidelines. For many products, a significant reduction in bacteria (e.g., a 1 to 3 log reduction) is required within the first 7 to 14 days, with no subsequent increase in microbial count.[15]
ISO 11930: Evaluation of the Antimicrobial Protection of a Cosmetic Product
The ISO 11930 standard is specifically designed for evaluating the preservative efficacy of cosmetic products.[16]
1. Preparation of Inoculum:
-
The same panel of microorganisms as in USP <51> is used: S. aureus, E. coli, P. aeruginosa, C. albicans, and A. brasiliensis.[16]
-
Microbial suspensions are prepared to a standardized concentration.
2. Inoculation of the Product:
-
The cosmetic product is inoculated with each microorganism individually to achieve a specific initial concentration.
3. Incubation and Sampling:
-
The inoculated product is stored at room temperature for 28 days.[16]
-
Samples are taken at 7, 14, and 28 days to determine the number of surviving microorganisms.[16]
4. Enumeration and Interpretation:
-
The number of viable microorganisms is enumerated at each sampling interval.
-
The log reduction from the initial count is calculated.
-
ISO 11930 provides specific acceptance criteria (Criteria A and B) based on the log reduction values at different time points for bacteria and fungi. For example, for bacteria to meet Criteria A, there must be at least a 3-log reduction by day 7 and no increase thereafter.[16]
Mechanism of Antimicrobial Action of Glycols
The primary mechanism by which glycols exert their antimicrobial effect is through the disruption of the microbial cell membrane.[9] This action is largely attributed to their ability to increase the permeability of the cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[13] Glycols can also contribute to the denaturation of cellular proteins and enzymes, further inhibiting microbial growth. The effectiveness of this action is related to the glycol's concentration and its physicochemical properties, such as its ability to reduce water activity in a formulation, creating an environment that is less hospitable to microbial proliferation.[9]
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. The Application of Pentylene Glycol in Cosmetics - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 2. In Vitro Assessment of Antifungal and Antibiofilm Efficacy of Commercial Mouthwashes against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 6. Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions | Semantic Scholar [semanticscholar.org]
- 11. Antibacterial activity of propylene glycol against Staphylococcus aureus and Staphylococcus epidermidis in neutral and mild acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol [jstage.jst.go.jp]
- 14. Antibacterial and antifungal properties of propylene glycol, hexylene glycol, and 1,3-butylene glycol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 16. Bactericidal activity of propylene glycol, glycerine, polyethylene glycol 400, and polyethylene glycol 1000 against selected microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of decylene glycol and ethylhexylglycerin as preservative potentiators
An In-Depth Comparison of Decylene Glycol and Ethylhexylglycerin (B550904) as Preservative Potentiators
Introduction
In the formulation of cosmetic and personal care products, the preservation system is critical for ensuring consumer safety and product longevity. Preservative potentiators, or boosters, are ingredients that enhance the efficacy of traditional preservatives, allowing for lower concentrations of these agents and reducing the potential for skin irritation and sensitization. This guide provides a head-to-head comparison of two widely used preservative potentiators: this compound and ethylhexylglycerin. The following sections detail their mechanisms of action, present available performance data, and outline the experimental protocols used for their evaluation.
This compound: A Multifunctional Moisturizer with Antimicrobial Properties
This compound (1,2-decanediol) is a synthetic glycol that functions as a skin-conditioning agent, providing moisturizing and emollient properties.[1][2] Beyond its skin-feel benefits, it possesses intrinsic broad-spectrum antimicrobial activity, making it an effective preservative booster.[1][3] It is particularly noted for its efficacy against yeast and mold.[4]
Mechanism of Action
The antimicrobial mechanism of this compound is attributed to its chemical structure, which contains two hydroxyl (-OH) groups.[5] These groups can interact with and bind to vital enzymes produced by microorganisms, rendering them inactive and leading to cell death.[5] This makes it effective against bacteria associated with acne and body odor.[5] Additionally, like other glycols, it can act as a solvent, potentially aiding the penetration of primary preservatives into microbial cells.[3]
Ethylhexylglycerin: A Potent Enhancer of Preservative Efficacy
Ethylhexylglycerin is a glyceryl ether that serves as a skin-conditioning agent, emollient, and a well-established preservative potentiator.[6] It is frequently used in combination with preservatives like phenoxyethanol (B1677644) to enhance their antimicrobial effect.[7][8][9]
Mechanism of Action
The primary mechanism by which ethylhexylglycerin potentiates preservatives is through the disruption of microbial cell membranes.[6][7] Its surfactant-like properties allow it to alter the interfacial tension at the cell surface, which weakens the membrane and increases its permeability.[6][10] This facilitates the entry of the primary preservative into the microorganism, leading to a more rapid and effective lethal action.[6] Studies have shown that sub-lethal concentrations of ethylhexylglycerin can significantly enhance the bactericidal effect of phenoxyethanol by damaging the cell membrane integrity of bacteria like E. coli.[7][8][9]
Performance Data: A Comparative Overview
Table 1: Antimicrobial Efficacy Data for Ethylhexylglycerin
| Test Type | Microorganism | Concentration(s) | Results | Citation(s) |
| Challenge Test | E. coli | 0.075% EHG + 0.675% Phenoxyethanol | > 5 log reduction after 30 minutes | [7][8][9] |
| Challenge Test | E. coli | 0.075% EHG alone | No reduction after 30 minutes | [7] |
| Minimum Inhibitory Concentration (MIC) | S. aureus, P. aeruginosa, E. coli, C. albicans | 1.5% | Inhibition within 1 day | [11] |
| Minimum Inhibitory Concentration (MIC) | A. niger | 1.5% | Inhibition within 28 days | [11] |
Table 2: Antimicrobial Efficacy Data for this compound
| Test Type | Microorganism(s) | Concentration(s) | Results | Citation(s) |
| General Efficacy | Broad Spectrum (Bacteria, Yeast, Mold) | 500-1000 ppm (0.05% - 0.1%) | Effective broad-spectrum activity | [3] |
| Functional Use | Yeast (Candida) | Not specified | Used in intimate hygiene products to control yeast | [4] |
| Functional Use | Acne-causing bacteria (P. acnes) | Not specified | Exhibits excellent activity | [1] |
| Recommended Use Level | General cosmetic formulations | 0.1% - 2.0% | Typical usage range | [1] |
Experimental Protocols
The evaluation of preservative potentiators relies on standardized microbiological testing. The most common methods are the Preservative Efficacy Test (Challenge Test) and the Minimum Inhibitory Concentration (MIC) Test.
Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This test evaluates the ability of a cosmetic product's preservation system to withstand microbial contamination during its shelf life and use.
1. Preparation of Inoculum:
-
Standardized strains of bacteria (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli), yeast (Candida albicans), and mold (Aspergillus brasiliensis) are cultured.[9]
-
The microorganisms are harvested and suspended in a suitable liquid to achieve a target concentration.
2. Inoculation of the Product:
-
The cosmetic product is divided into separate containers for each test microorganism.[8]
-
Each container is inoculated with a specific volume of the microbial suspension to achieve an initial concentration of >1x10⁵ CFU/g or ml.[8]
3. Incubation:
-
The inoculated product samples are stored at a controlled temperature (typically room temperature) for a period of 28 days.[8]
4. Sampling and Enumeration:
-
At specified time intervals (e.g., 7, 14, and 28 days), aliquots are taken from each sample.[8]
-
The number of surviving microorganisms is determined using standard plating and colony counting techniques.[8]
5. Evaluation:
-
The log reduction in microbial count from the initial inoculation is calculated for each time point.
-
The results are compared against the acceptance criteria defined in the ISO 11930 standard to determine the effectiveness of the preservation system.[8]
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Test Substance Dilutions:
-
A series of dilutions of the preservative potentiator (or a blend with a primary preservative) are prepared in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).[12]
2. Inoculation:
-
Each dilution is inoculated with a standardized suspension of the test microorganism.[13]
3. Incubation:
-
The inoculated dilutions are incubated under conditions suitable for the growth of the test microorganism (e.g., 24-48 hours for bacteria, 48-72 hours for yeast and mold).[14]
4. Observation:
-
After incubation, the dilutions are visually inspected for turbidity (cloudiness), which indicates microbial growth.[13]
-
The MIC is the lowest concentration of the test substance at which there is no visible growth.[13]
Visualizations
References
- 1. figandvineskincare.com [figandvineskincare.com]
- 2. deascal.com [deascal.com]
- 3. Antimicrobial Potentiators - Prospector Knowledge Center [ulprospector.ul.com]
- 4. Synthetic diol and boosting agent for preservation. | Evident-Ingredients - Raw Materials for Personal Products [evident-ingredients.com]
- 5. specialchem.com [specialchem.com]
- 6. TESTING OF MICROBIAL STABILITY OF COSMETIC FORMULATIONS [cosphatec.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 11. Glycols in skin care preparations and dermatics - ... [dermaviduals.de]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. kuraray.eu [kuraray.eu]
The Influence of Alkyl Chain Length on the Antimicrobial Potency of 1,2-Diols: A Comparative Analysis
A comprehensive review of the structure-activity relationship of 1,2-alkanediols, revealing a direct correlation between increasing alkyl chain length and enhanced antimicrobial efficacy. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and a mechanistic overview to support further research and application.
The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Among these, 1,2-alkanediols have garnered significant attention due to their broad-spectrum activity and application as preservatives in cosmetic and pharmaceutical formulations. A critical factor governing their antimicrobial potency is the length of their alkyl chain. This guide synthesizes experimental data to elucidate this relationship, offering a valuable resource for the development of more effective antimicrobial strategies.
Data Presentation: Comparative Antimicrobial Activity of 1,2-Alkanediols
The antimicrobial activity of 1,2-alkanediols is intrinsically linked to their alkyl chain length, with longer chains generally exhibiting greater potency. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below, collated from various studies, demonstrates a clear trend of decreasing MIC values (indicating higher potency) with increasing carbon chain length of the 1,2-diol.
| 1,2-Alkanediol | Alkyl Chain Length | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Staphylococcus epidermidis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (% v/v) | Pseudomonas aeruginosa (Gram-negative) MIC (% v/v) | Candida albicans (Fungus) MIC (% v/v) |
| 1,2-Butanediol | C4 | > 9600[1] | > 9600[1] | - | - | - |
| 1,2-Pentanediol | C5 | > 9600[1] | > 9600[1] | > 2 | 2 | > 2 |
| 1,2-Hexanediol | C6 | 9600[1] | 4800[1] | 1.0 - 2.0 | 1.0 | 0.5 |
| 1,2-Octanediol | C8 | 600[1] | 300[1] | - | - | - |
| 1,2-Decanediol | C10 | 150[1] | 150[1] | - | - | - |
| 1,2-Dodecanediol | C12 | 75[1] | 75[1] | - | - | - |
Note: Data for E. coli, P. aeruginosa, and C. albicans for many 1,2-diols were not available in the reviewed literature, highlighting a potential area for future research. The MIC values for these microorganisms are presented in % v/v as reported in the corresponding study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the antimicrobial activity of 1,2-diols.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
1. Preparation of 1,2-Diol Solutions:
- Stock solutions of each 1,2-alkanediol are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) at a high concentration.
- A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of 1,2-diol concentrations.
2. Inoculum Preparation:
- The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours.
- Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted 1,2-diol is inoculated with the prepared microbial suspension.
- A positive control well (containing the microorganism and broth, but no 1,2-diol) and a negative control well (containing broth only) are included on each plate.
- The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
4. Interpretation of Results:
- After incubation, the MIC is determined as the lowest concentration of the 1,2-diol at which there is no visible growth of the microorganism.
Mechanism of Action: Disruption of the Microbial Cell Membrane
The primary mechanism by which 1,2-alkanediols exert their antimicrobial effect is through the disruption of the microbial cell membrane. Their amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic alkyl tail, allows them to intercalate into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The increasing length of the alkyl chain enhances the diol's lipophilicity, facilitating its insertion into and perturbation of the lipid bilayer, which explains the observed increase in antimicrobial activity.
Caption: Mechanism of 1,2-diol antimicrobial action.
This guide underscores the significant impact of alkyl chain length on the antimicrobial activity of 1,2-diols. The provided data and protocols serve as a foundation for further investigation and development of these compounds as effective antimicrobial agents. Future research should aim to broaden the scope of tested microorganisms and further elucidate the nuances of their mechanism of action.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Decylene Glycol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of decylene glycol in various formulations. Accurate determination of this compound is critical in pharmaceutical and cosmetic product development to ensure safety and efficacy. This document outlines the experimental protocols and performance data for the two most common analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The cross-validation of these methods is essential to ensure consistency and reliability of results, particularly when transferring methods between laboratories or employing multiple techniques within a single study.[1][2]
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC with a Flame Ionization Detector (GC-FID) and HPLC with a Refractive Index Detector (HPLC-RID) are presented below. These protocols are based on established methods for glycol analysis in pharmaceutical and cosmetic matrices.[3][4]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is widely used for the analysis of glycols due to its robustness and sensitivity.[3][5][6]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column, such as a Restek Stabilwax column (30 m x 0.25 mm x 0.25 µm), is suitable for this analysis.[7]
-
Sample Preparation:
-
Accurately weigh approximately 500 mg of the formulation into a 10 mL volumetric flask.
-
Add a suitable internal standard, such as 1,3-propanediol, to the flask.[8]
-
Dilute to volume with a suitable solvent like methanol (B129727) and mix thoroughly.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID provides a reliable alternative for the quantification of glycols, especially for non-volatile compounds.[4]
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID) and a C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is used.[4]
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the formulation into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID and HPLC-RID for the quantification of glycols. These values are representative and may vary depending on the specific formulation and instrumentation.
| Performance Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (Relative Standard Deviation, %RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.05 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 mg/mL | ~0.15 mg/mL[5] |
Workflow for Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable results.[1][2] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Development and validation of methods for the determination of ethylene glycol and diethylene glycol impurities in soft dosage forms - Paskar - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Validation of a quantitative method for the trace level analysis of ethylene glycol and diethylene glycol in electronic cigarette liquid and aerosol samples | CORESTA [coresta.org]
- 8. agilent.com [agilent.com]
- 9. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Decylene Glycol: A Procedural Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are fundamental to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of decylene glycol, designed for researchers, scientists, and drug development professionals. Following these procedures is crucial for ensuring personnel safety and maintaining compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal process, consulting the Safety Data Sheet (SDS) for this compound is mandatory. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] If there is a risk of generating aerosols, a suitable respirator should be used.[1]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood.[1]
-
Spill Management: In the event of a spill, immediately act to prevent the substance from entering drains or waterways.[1][2] Absorb the liquid with an inert material such as diatomite, sand, or universal binders.[1][2] The collected material should be placed into a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its purity and whether it has been contaminated with other substances during laboratory use.
Step 1: Waste Characterization
The first critical step is to determine the nature of the this compound waste. The generator of the waste is legally responsible for this characterization.[3][4]
-
Unused or Pure this compound: If the chemical is in its original, uncontaminated state, it is typically considered non-hazardous chemical waste.[1] However, it must not be disposed of down the drain.[1][5]
-
Used or Contaminated this compound: If the this compound has been used in an experimental process, it may have become contaminated with other chemicals, such as heavy metals.[4] This contamination can alter its properties and may require it to be classified and handled as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][4]
Step 2: Proper Containerization and Labeling
All this compound waste must be collected in appropriate containers.
-
Container Selection: Use a compatible, leak-proof container with a secure lid.[1][6] The original product container is often a suitable choice.[1]
-
Labeling: The container must be clearly labeled.
-
For uncontaminated waste, label as "Non-Hazardous Waste: this compound".[1]
-
For contaminated waste, label as "Hazardous Waste".[1][4] The label must include the full chemical name, a list of all potential contaminants with their approximate concentrations, and the accumulation start date (the date waste was first added).[1][4]
-
Step 3: On-Site Accumulation and Storage
Proper storage while awaiting disposal is essential for safety and compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be away from ignition sources and incompatible materials.[1]
-
Accumulation Time Limits: Adhere to the strict accumulation time limits defined by the EPA, which vary based on your facility's hazardous waste generator status.[4]
Step 4: Final Disposal
This compound waste should never be disposed of in the regular trash or poured down the drain.[1][7]
-
Professional Disposal Service: The required method of disposal is to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for pickup.[1]
-
Preferred Disposal Method: The environmentally preferred method for final disposal is controlled incineration in a permitted chemical incinerator.[1]
Data Presentation: Hazardous Waste Generator Status
Under the federal RCRA, facilities are categorized based on the quantity of hazardous waste they produce per month.[8] These categories determine the specific regulations for accumulation time, storage, and reporting.
| Generator Category | Monthly Hazardous Waste Generation | Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (approx. 2,200 lbs) | Up to 90 days |
| Small Quantity Generator (SQG) | > 100 kg but < 1,000 kg | Up to 180 days (or 270 if disposal site is >200 miles) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (approx. 220 lbs) | N/A (must not exceed accumulation quantity limits) |
Data sourced from the Environmental Protection Agency (EPA) regulations.[8]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemcentral.com [chemcentral.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. des.nh.gov [des.nh.gov]
- 8. Hazardous Waste Regulations [rila.org]
Essential Safety and Operational Guide for Handling Decylene Glycol
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Decylene glycol (also known as 1,2-Decanediol). It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Immediate Safety and Hazard Information
This compound is a hygroscopic solid that may cause skin, eye, and respiratory tract irritation.[1][2] While it is not classified as a hazardous material under OSHA's Hazard Communication Standard, it is crucial to handle it with care to minimize exposure.[1]
First Aid Measures
Immediate medical attention should be sought if symptoms persist after following these first-aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. |
| Skin Contact | Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to prevent contact and inhalation.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses with Side Shields | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber, neoprene, or butyl rubber gloves are recommended. Inspect gloves for tears or holes before use. |
| Lab Coat | Wear a lab coat to prevent skin contact. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area. If dust or aerosols are generated, a respirator is recommended. |
Operational and Handling Plan
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid dust formation.[1]
-
Use grounded equipment when handling the product to prevent static discharge.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Protect from moisture as this compound is hygroscopic.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
Disposal Plan
The disposal of this compound and its waste must be conducted in compliance with all federal, state, and local regulations.
Waste Characterization:
-
Unused/Pure this compound: Generally considered non-hazardous chemical waste.
-
Used/Contaminated this compound: May be classified as hazardous waste depending on the contaminants. It is the responsibility of the generator to determine if the waste meets the criteria for hazardous waste.
Disposal Procedure:
-
Containerize Waste: Collect waste this compound in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams.[3]
-
Labeling: Label the container with "Waste this compound" and include any known contaminants.
-
Licensed Disposal Contractor: Arrange for disposal through a licensed chemical waste disposal contractor.[4]
-
Do Not Dispose Down the Drain: Never dispose of this compound down the drain or in the regular trash.[3][5] Improper disposal can harm the environment.[3]
Spill Response Plan
In the event of a this compound spill, follow these procedures to ensure a safe and effective cleanup.
Workflow for this compound Spill Cleanup
Caption: Workflow for handling a this compound spill.
Detailed Spill Cleanup Steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate Area: Evacuate all non-essential personnel from the immediate spill area.
-
Put on PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including gloves, safety goggles, a lab coat, and a respirator if significant dust is present.
-
Contain Spill: For a solid spill, carefully sweep up the material. For a liquid spill, contain it by using an inert absorbent material like sand, earth, or vermiculite.
-
Collect Spill: Carefully collect the spilled material and absorbent into a suitable container.
-
Containerize for Disposal: Place the collected waste into a clearly labeled, sealed container for proper disposal.
-
Clean Area: Thoroughly clean the spill area with soap and water.
-
Decontaminate: Decontaminate any tools used for the cleanup or dispose of them as waste.
-
Report Incident: Report the spill to your supervisor or the designated safety officer.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
